Olaparib-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2,16D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLYAMZZIXQODN-UPHFDSBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Deuterated Olaparib
Synthetic Strategy Overview
The synthesis of deuterated Olaparib is approached by incorporating a deuterated building block into a well-established synthetic route for Olaparib. The most common and practical strategy involves the use of piperazine-d8, a commercially available deuterated reagent. This leads to the formation of Olaparib-d8.
The overall synthesis can be divided into two primary stages:
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Synthesis of the Phthalazinone Core: Preparation of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid.
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Amide Coupling and Final Product Formation: Coupling of the phthalazinone core with a deuterated piperazine derivative, followed by acylation to yield the final deuterated Olaparib.
Experimental Protocols
Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic Acid (Intermediate 1)
This intermediate is a key component in several reported syntheses of Olaparib. One common method involves the reaction of 2-formylbenzoic acid with a suitable phosphonate, followed by cyclization with hydrazine.
Protocol:
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Step A: Horner-Wadsworth-Emmons Reaction:
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To a solution of 2-formylbenzoic acid, dimethyl phosphite is added, and the mixture is heated to produce the corresponding phosphonate intermediate.
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This phosphonate is then reacted with 4-fluoro-3-formylbenzonitrile in the presence of a base (e.g., sodium methoxide in methanol or triethylamine in dioxane) to yield an E/Z mixture of the olefin.
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Step B: Cyclization and Hydrolysis:
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The resulting olefin mixture is treated with hydrazine hydrate in a suitable solvent like ethanol or tetrahydrofuran at elevated temperatures (e.g., 60 °C). This step forms the phthalazinone ring.
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The nitrile group is then hydrolyzed to a carboxylic acid using a strong base such as aqueous sodium hydroxide at an elevated temperature (e.g., 90 °C).
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Acidification of the reaction mixture with an acid like hydrochloric acid to a pH of 4 precipitates the desired product, 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid. The solid is collected by filtration, washed, and dried.
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Synthesis of Olaparib-d8
The final step involves coupling the benzoic acid intermediate with a deuterated piperazine derivative.
Protocol:
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Preparation of Deuterated Piperazine Moiety:
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Start with commercially available piperazine-d8.
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React piperazine-d8 with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to form 1-(cyclopropanecarbonyl)piperazine-d8.
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Amide Coupling:
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The intermediate 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid is dissolved in a suitable solvent such as acetonitrile or dichloromethane.
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An amide coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added to the solution.
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The prepared 1-(cyclopropanecarbonyl)piperazine-d8 is then added to the reaction mixture.
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The reaction is stirred at room temperature for several hours (e.g., 18 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation of Crude Product:
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Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent like dichloromethane.
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The combined organic layers are washed with aqueous solutions (e.g., 5% citric acid, 5% sodium carbonate, and water) to remove unreacted starting materials and coupling reagents.
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The organic solvent is removed under reduced pressure to yield the crude Olaparib-d8.
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Purification of Olaparib-d8
High purity of the final compound is essential, especially for its use as an analytical standard. A combination of crystallization and chromatographic techniques can be employed. A patented method for purifying Olaparib has demonstrated the ability to achieve very high purity.
Crystallization Protocol
Protocol:
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The crude Olaparib-d8 is dissolved in a mixed solvent system of ethyl acetate and acetone at a controlled temperature of 45-50 °C until fully dissolved.
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Activated carbon is added to the solution for decolorization, and the mixture is stirred for 15-30 minutes.
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The hot solution is filtered to remove the activated carbon.
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The filtrate is then slowly cooled to a temperature between 0 °C and -10 °C to induce crystallization. The cooling rate can be controlled (e.g., 10 °C/hour) to promote the formation of well-defined crystals.
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The mixture is allowed to stand at this low temperature for several hours (e.g., 4-6 hours) to maximize crystal growth.
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The crystals are collected by filtration, washed with cold acetone, and then dried under vacuum to yield purified Olaparib-d8.
Chromatographic Purification
For even higher purity or for the isolation of small quantities, preparative HPLC can be utilized.
Protocol:
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A reversed-phase column (e.g., C18) is used.
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The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
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The crude product is dissolved in a suitable solvent and injected onto the column.
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A gradient or isocratic elution is used to separate the desired product from impurities.
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Fractions containing the pure product are collected, and the solvent is removed to yield the final high-purity Olaparib-d8.
Quantitative Data
The following table summarizes typical yields and purity data reported for the synthesis and purification of non-deuterated Olaparib, which can be considered indicative for the deuterated analog.
| Step | Parameter | Value | Reference |
| Synthesis | |||
| Horner-Wadsworth-Emmons Reaction | Yield | ~96% | |
| Phthalazinone Formation (from olefin) | Yield | ~77% | |
| Amide Coupling (HBTU) | Yield | 62-84% | |
| Eco-friendly 4-step Synthesis | Overall Yield | 51% | |
| Purification | |||
| Crystallization (Ethyl Acetate/Acetone) | Yield | 95.6% - 98.6% | |
| Crystallization (Ethyl Acetate/Acetone) | HPLC Purity | >99.9% | |
| Crystallization (Ethyl Acetate/Acetone) | Single Impurity | <0.05% | |
| Analytical Characterization | |||
| HPLC-UV Retention Time (C18 column, specific conditions) | Retention Time | ~4.32 min | |
| LC-MS/MS Limit of Quantification (in plasma) | LOQ | 0.5 ng/mL |
Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of Olaparib-d8.
A Technical Guide to Deuterium-Labeled Olaparib-d5: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Olaparib-d5, a deuterated analog of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. This document details the precise location of deuterium labeling, outlines its synthesis and characterization, and discusses its application in research and development.
Deuterium Labeling Position in this compound
This compound is a stable isotope-labeled version of Olaparib where five hydrogen atoms have been replaced with deuterium. The isotopic labeling is specifically located on the cyclopropane-carbonyl moiety of the molecule.
The IUPAC name for this compound is 4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one.[1] This nomenclature precisely defines the positions of the five deuterium atoms on the cyclopropyl ring.
Table 1: Structural Information of Olaparib and this compound
| Property | Olaparib | This compound |
| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₄H₁₈D₅FN₄O₃ |
| Molecular Weight | 434.46 g/mol | 439.5 g/mol |
| IUPAC Name | 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | 4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one[1] |
| Isomeric SMILES | c1ccc2c(c1)c(nnc2=O)Cc3ccc(c(c3)F)C(=O)N4CCN(CC4)C(=O)C5CC5 | [2H]C1(C(C1([2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H][1] |
Synthesis and Characterization
The synthesis of this compound follows a similar route to that of unlabeled Olaparib, with the key difference being the introduction of a deuterated starting material in the final acylation step.
Experimental Protocol: Synthesis of this compound
A common synthetic route for Olaparib involves the coupling of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with 1-(cyclopropanecarbonyl)piperazine. To synthesize this compound, the corresponding deuterated piperazine derivative is used.
Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This key intermediate can be prepared through various published methods. A practical approach involves the reaction of 2-fluoro-5-(bromomethyl)benzonitrile with phthalhydrazide, followed by hydrolysis of the nitrile group to a carboxylic acid.
Step 2: Synthesis of 1-(cyclopropanecarbonyl-d5)piperazine. This deuterated reagent is prepared by reacting piperazine with cyclopropane-1-carbonyl-d5 chloride.
Step 3: Final Coupling Reaction. 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is activated, typically with a coupling agent like HATU or HBTU, and then reacted with 1-(cyclopropanecarbonyl-d5)piperazine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion. The product, this compound, is then isolated and purified using standard chromatographic techniques.
Characterization
Mass Spectrometry: The successful incorporation of five deuterium atoms is confirmed by mass spectrometry. The molecular weight of this compound is 439.5 g/mol , which is 5 units higher than that of unlabeled Olaparib (434.46 g/mol ). In high-resolution mass spectrometry (HRMS), the exact mass of the [M+H]⁺ ion for this compound would be expected to be approximately 440.2062, compared to 435.1754 for unlabeled Olaparib.
NMR Spectroscopy:
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¹H NMR: The most significant change in the ¹H NMR spectrum of this compound compared to Olaparib is the absence of signals corresponding to the cyclopropyl protons. The multiplet signals for the CH and CH₂ groups of the cyclopropane ring will be absent. The remaining signals of the molecule should remain largely unchanged, although minor shifts in adjacent protons might be observed.
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²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the cyclopropyl ring.
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¹³C NMR: The carbon signals of the cyclopropyl ring will be present but may show splitting due to coupling with deuterium (C-D coupling), and the intensities of these signals will be significantly reduced in a proton-decoupled ¹³C NMR spectrum.
Application in Research and Development
Deuterium-labeled compounds like this compound are invaluable tools in drug development, primarily used as internal standards in quantitative bioanalytical assays.
Experimental Protocol: Quantitative Analysis of Olaparib in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for the quantification of Olaparib in plasma samples using this compound as an internal standard.
1. Sample Preparation:
- To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (at a known concentration).
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometry (MS/MS): The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
- MRM Transition for Olaparib: m/z 435.2 → 367.2 (Quantifier) and m/z 435.2 → 281.1 (Qualifier).
- MRM Transition for this compound: m/z 440.2 → 372.2 (Quantifier).
3. Quantification: The concentration of Olaparib in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Olaparib.
Mechanism of Action and Signaling Pathway
Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.
In normal cells, if SSBs are not repaired, they can lead to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which involves proteins like BRCA1 and BRCA2.
However, in cancer cells with mutations in BRCA1 or BRCA2, the HRR pathway is deficient. When these cells are treated with a PARP inhibitor like Olaparib, the SSBs are not repaired, leading to an accumulation of DSBs. Since the HRR pathway is non-functional, the cell must rely on the error-prone Non-Homologous End Joining (NHEJ) pathway. The overwhelming amount of DNA damage and genomic instability ultimately leads to cell death, a concept known as synthetic lethality.
Diagram 1: Olaparib Synthesis Workflow
A simplified workflow for the synthesis of this compound.
Diagram 2: Olaparib's Mechanism of Action - PARP Inhibition and Synthetic Lethality
Signaling pathway of Olaparib's synthetic lethality in BRCA-deficient cells.
References
The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide
Introduction
In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification can be significantly compromised by a phenomenon known as the "matrix effect." This technical guide provides an in-depth exploration of the rationale for using deuterated internal standards to overcome this challenge, offering a robust solution for generating reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who rely on high-integrity quantitative data.
The Core Rationale: Combating the Matrix Effect
The primary justification for employing a deuterated internal standard lies in its ability to effectively compensate for variability during sample analysis, most notably the matrix effect.
What is the Matrix Effect?
Biological samples such as plasma, blood, and tissue homogenates are incredibly complex mixtures. When an analyte of interest is extracted and analyzed from these samples, other endogenous components of the matrix are inevitably co-extracted. During LC-MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to an underestimation or overestimation of its true concentration. This variability is often unpredictable and can differ significantly from one sample to another, posing a major challenge to data accuracy and reliability.
An ideal internal standard (IS) is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. By adding a known concentration of the IS to every sample, standard, and quality control, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach corrects for variations in extraction efficiency, injection volume, and, most importantly, ionization.
Deuterated Internal Standards: The Gold Standard
A deuterated internal standard is a form of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with their stable isotope, deuterium (²H or D). These standards are considered the "gold standard" in quantitative bioanalysis for several compelling reasons.
Key Advantages:
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Near-Identical Physicochemical Properties: Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical structure, the deuterated standard exhibits nearly identical physicochemical properties to the unlabeled analyte. This includes polarity, solubility, and pKa.
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Co-elution with the Analyte: Due to their similar properties, the deuterated internal standard and the analyte co-elute during chromatographic separation. This ensures that both compounds experience the same local matrix environment as they enter the ion source of the mass spectrometer. Any ion suppression or enhancement caused by co-eluting matrix components will therefore affect both the analyte and the internal standard to a similar degree.
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Identical Extraction Recovery and Ionization Response: The deuterated standard mimics the analyte's behavior throughout the entire analytical process, from extraction and sample handling to ionization in the MS source.
By tracking the signal of the deuterated internal standard, which is experiencing the same analytical variations as the analyte, a reliable correction can be made, leading to a significant improvement in the accuracy and precision of the final quantitative results.
Quantitative Impact on Assay Performance
The theoretical advantages of using a deuterated internal standard are borne out by empirical data. A study on the immunosuppressant drug sirolimus provides a clear example of the superior performance of a deuterated internal standard compared to a structural analog.
Table 1: Comparison of Interpatient Assay Imprecision for Sirolimus Using a Deuterated vs. an Analog Internal Standard
| Internal Standard Type | Analyte | Internal Standard | Interpatient Assay Imprecision (CV%) |
| Deuterated | Sirolimus (SIR) | Sirolimus-d3 (SIR-d3) | 2.7% - 5.7% |
| Analog | Sirolimus (SIR) | Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
Data sourced from a study evaluating the measurement of sirolimus by HPLC-ESI-MS/MS.
The data clearly demonstrates that the use of the deuterated internal standard, SIR-d3, resulted in consistently lower interpatient assay imprecision (as measured by the coefficient of variation, CV%) compared to the analog internal standard, DMR. This indicates that the deuterated standard was more effective at compensating for the variability between different patient samples, a direct consequence of its ability to better mimic the behavior of sirolimus in the presence of varying matrix effects.
Experimental Workflow and Protocols
A robust bioanalytical method using a deuterated internal standard involves several key steps, from sample preparation to data analysis.
Illustrative Experimental Protocol: Quantification of an Analyte in Human Plasma
This protocol provides a generalized workflow for the quantification of a small molecule drug in human plasma using protein precipitation and LC-MS/MS.
1. Materials and Reagents:
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Blank human plasma
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Analyte reference standard
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Deuterated internal standard
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Acetonitrile (ACN)
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Methanol (MeOH)
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Formic acid
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Deionized water
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96-well collection plates
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Centrifuge
2. Preparation of Stock and Working Solutions:
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Prepare a 1 mg/mL stock solution of the analyte and the deuterated internal standard in methanol.
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From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 (v/v) ACN:water.
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Prepare a working solution of the deuterated internal standard at a concentration of 100 ng/mL in ACN. This solution will be used for protein precipitation.
3. Preparation of Calibration Standards and Quality Controls (QCs):
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Spike blank human plasma with the analyte working solutions to create a calibration curve with 8-10 non-zero concentration points.
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Spike blank human plasma with separate analyte working solutions to create QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
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To 50 µL of each standard, QC, and unknown plasma sample in a 96-well plate, add 200 µL of the internal standard working solution in ACN (100 ng/mL).
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Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
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Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer 100 µL of the supernatant to a new 96-well plate.
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Add 100 µL of deionized water to the supernatant.
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Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient: A suitable gradient to ensure separation of the analyte from other matrix components (e.g., 5% B to 95% B over 3 minutes).
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Flow Rate: 0.4 mL/min
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Injection Volume: 10 µL
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
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Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.
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6. Data Analysis:
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Integrate the peak areas for the analyte and the deuterated internal standard.
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Calculate the peak area ratio (analyte peak area / internal standard peak area).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
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Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical workflow using a deuterated internal standard.
Logical Framework for Accurate Quantification
The underlying principle of using a deuterated internal standard is based on a logical framework that ensures the final calculated concentration is a true reflection of the analyte's presence in the original sample, irrespective of analytical variations.
Caption: Logical framework for matrix effect correction.
Considerations and Best Practices
While deuterated internal standards are powerful tools, their effective use requires attention to certain details:
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Isotopic Purity: The deuterated standard should have high isotopic purity, meaning it should contain minimal amounts of the unlabeled analyte. Contamination with the unlabeled analyte can interfere with the quantification of low concentration samples.
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Stability of the Label: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. Exchange can lead to a loss of the mass difference and compromise the standard's effectiveness.
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Sufficient Mass Difference: The deuterated standard should have a mass difference of at least 3 Da from the analyte to avoid any potential interference from the natural isotopic distribution of the analyte.
Conclusion
The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis. By closely mimicking the physicochemical properties and analytical behavior of the target analyte, these standards provide an effective mechanism to compensate for the unpredictable and often significant impact of matrix effects. The resulting improvement in assay precision and accuracy is critical for making informed decisions in drug development, from early discovery through to clinical trials. While the initial investment in synthesizing a deuterated standard may be higher than for a structural analog, the long-term benefits of robust, reliable, and defensible data are invaluable.
A Technical Guide to Commercial Sourcing of Olaparib-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Olaparib-d5, a deuterated internal standard essential for the accurate quantification of the PARP inhibitor Olaparib in preclinical and clinical research. This document offers a comparative summary of product specifications from various suppliers, a representative experimental protocol for its use in bioanalytical assays, and a visual workflow to guide researchers in its application.
Commercial Suppliers of this compound
The selection of a suitable internal standard is critical for the development of robust and reproducible bioanalytical methods. This compound, with its stable isotope label, offers near-identical physicochemical properties to Olaparib, ensuring similar extraction recovery and ionization efficiency in mass spectrometry-based assays, while being distinguishable by its mass-to-charge ratio. Below is a comparative table of commercial suppliers offering this compound for research purposes.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |
| MedChemExpress | HY-10162S | 2143107-56-4 | C₂₄H₁₈D₅FN₄O₃ | 439.49 | 99.37%[1] | Not specified | Solid (powder) |
| Simson Pharma | O490001 | 2143107-56-4[2][3] | C₂₄H₁₈D₅FN₄O₃[3] | 439.49[3] | Certificate of Analysis provided[2] | Not specified | In stock[3] |
| Vulcanchem | VC13669564 | 2143107-56-4[4] | C₂₄H₁₈D₅FN₄O₃ | 439.5[4] | ≥98%[4] | Pentadeuterated[4] | Not specified |
| Cayman Chemical | Not explicitly for d5, but offers other deuterated forms (e.g., d4) | 763113-22-0 (unlabeled) | C₂₄H₂₃FN₄O₃ (unlabeled) | 434.5 (unlabeled) | ≥98% (unlabeled)[5] | Not specified for d5 | Crystalline solid (unlabeled)[5] |
| VIVAN Life Sciences | VLDL-01990 | 2143107-56-4[6] | C₂₄H₁₈D₅FN₄O₃[6] | 439.5[6] | CoA, MASS, NMR, and HPLC data provided[6] | Not specified | Not specified |
| Alsachim | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Toronto Research Chemicals | Not explicitly for d5, but offers other deuterated compounds | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Representative Experimental Protocol: Quantification of Olaparib in Plasma using this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of Olaparib in a biological matrix (e.g., human plasma) using this compound as an internal standard. Researchers should optimize and validate the method for their specific application and instrumentation.
1. Preparation of Stock and Working Solutions:
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Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in a suitable solvent (e.g., DMSO).
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This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the this compound working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A suitable HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Olaparib and this compound. For example:
-
Olaparib: m/z 435.2 → 366.2
-
This compound: m/z 440.2 → 371.2
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for both Olaparib and this compound.
-
Calculate the peak area ratio (Olaparib peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Olaparib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Olaparib using this compound as an internal standard.
Caption: Bioanalytical workflow for Olaparib quantification using a deuterated internal standard.
Signaling Pathway of Olaparib
While this compound is used as an analytical standard, its unlabeled counterpart, Olaparib, is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. The following diagram illustrates the simplified signaling pathway of PARP inhibition by Olaparib.
Caption: Simplified PARP inhibition pathway and the principle of synthetic lethality with Olaparib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Olaparib D5 | CAS No- 2143107-56-4;763113-22-0(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 3. Olaparib | Simson Pharma Limited [simsonpharma.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vivanls.com [vivanls.com]
Olaparib-d5: A Technical Guide to Stability and Storage for Researchers
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage conditions of Olaparib-d5. This compound, a deuterated analog of the potent PARP inhibitor Olaparib, is a critical tool in pharmacokinetic and metabolic studies. Understanding its stability profile is paramount for ensuring the accuracy and reliability of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Executive Summary
This compound, as a deuterated compound, is expected to exhibit enhanced metabolic stability compared to its non-deuterated counterpart, Olaparib. This characteristic makes it an invaluable internal standard in bioanalytical assays. Proper handling and storage are crucial to maintain its isotopic purity and chemical integrity. This guide provides a comprehensive overview of best practices for storing this compound in both solid and solution forms and offers insights into its behavior under stress conditions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines, which have been compiled from supplier recommendations and general best practices for deuterated compounds.
Solid Form
Proper storage of solid this compound is critical for its long-term viability. The following table summarizes the recommended storage conditions for the powdered form of the compound.
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | 3 years |
| Temperature | 2-8°C (Refrigerator) | 2 years |
| Shipping | Ambient temperature | Short-term |
Data compiled from supplier technical data sheets.
Solution Form
The stability of this compound in solution is dependent on the solvent and storage temperature. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Data compiled from supplier technical data sheets.
Stability Profile and Degradation Pathways
Forced degradation studies on the non-deuterated form of Olaparib provide valuable insights into the potential degradation pathways of this compound, as the core chemical structure is identical. These studies help in the development of stability-indicating analytical methods.
Summary of Forced Degradation Studies on Olaparib
The following table summarizes the observed degradation of Olaparib under various stress conditions. It is anticipated that this compound would exhibit similar degradation products but potentially at a slower rate due to the kinetic isotope effect.
| Stress Condition | Reagent/Condition Details | Observed Degradation of Olaparib | Reference |
| Acidic Hydrolysis | 5 M HCl, 30 min | ~12.69% degradation. | [1][2] |
| Alkaline Hydrolysis | 5 M NaOH, 30 min | ~2.60% degradation. | [1][2] |
| Oxidative Stress | 30% H₂O₂, 30 min | ~2.55% degradation. | [1][2] |
| Thermal Degradation | 70°C, 3 hours | Stable, negligible degradation observed. | [1][2] |
| Photolytic Degradation | Direct sunlight, 3 hours | Stable, negligible degradation observed. | [1][2] |
It is important to note that these studies were performed on Olaparib, and the degradation kinetics for this compound may differ.
Experimental Protocols for Stability Assessment
The following protocols are based on established methods for the stability testing of Olaparib and can be adapted for this compound.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing with 1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.
-
Incubate at room temperature for a defined period, monitoring the degradation.
-
Dilute samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat (e.g., 70°C) for a specified duration.
-
Separately, reflux a solution of this compound in a suitable solvent.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
The method should be capable of separating the intact drug from its degradation products. For LC-MS/MS analysis of this compound, monitor the appropriate mass transitions, accounting for the mass difference due to deuteration.
-
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.[3][4]
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (for identification of degradation products) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Visualizations
The following diagrams illustrate key concepts related to Olaparib's mechanism of action and the experimental workflow for stability testing.
Conclusion
This technical guide provides a foundational understanding of the stability and storage of this compound. Adherence to the recommended storage conditions is crucial for maintaining the integrity of this important research tool. The provided experimental protocols offer a starting point for laboratories to develop and validate their own stability-indicating methods. Further research specifically focused on the long-term stability and degradation kinetics of this compound will be beneficial to the scientific community.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Olaparib: A Deep Dive into the Mechanism of a Pioneering PARP Inhibitor
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. Olaparib has revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring mutations in the BRCA1 and BRCA2 genes. This document details the core mechanisms of catalytic inhibition and PARP trapping, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: A Two-Pronged Attack
Olaparib exerts its potent anti-tumor effects through a dual mechanism of action that exploits the concept of synthetic lethality. In cancers with compromised homologous recombination (HR) repair, often due to mutations in BRCA1/2, the inhibition of PARP-mediated DNA repair by Olaparib leads to catastrophic DNA damage and subsequent cell death.
Catalytic Inhibition of PARP
Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] PARP1 detects SSBs and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
Olaparib is a potent inhibitor of the catalytic activity of PARP1 and PARP2.[2] It competes with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of the PARP enzyme.[3] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the BER pathway. The accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[4]
PARP Trapping
Beyond catalytic inhibition, a key element of Olaparib's efficacy is its ability to "trap" PARP enzymes on the DNA at the site of damage.[1][3] When Olaparib binds to the PARP enzyme, it induces a conformational change that strengthens the interaction between PARP and the DNA. This prevents the auto-PARylation-dependent release of PARP from the DNA, effectively creating a toxic PARP-DNA complex.[5] These trapped complexes are a significant source of cytotoxicity as they physically obstruct DNA replication and transcription, leading to the formation of DSBs.[1] The potency of PARP trapping varies among different PARP inhibitors, with some, like Talazoparib, being significantly more potent trappers than Olaparib.[5]
Synthetic Lethality in HR-Deficient Cancers
In healthy cells, the DSBs generated by PARP inhibition can be efficiently repaired by the Homologous Recombination (HR) pathway, a high-fidelity DNA repair mechanism. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The combination of PARP inhibition (leading to DSB formation) and a defective HR pathway is synthetically lethal, meaning that while a defect in either pathway alone is survivable, the simultaneous disruption of both leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[4]
Quantitative Data on Olaparib's Potency
The efficacy of Olaparib can be quantified through its half-maximal inhibitory concentration (IC50) for catalytic inhibition and its half-maximal effective concentration (EC50) for PARP trapping. These values can vary depending on the specific PARP enzyme, the cell line used, and the assay conditions.
| Parameter | Target | Reported IC50/EC50 (nM) | Reference |
| Catalytic Inhibition (IC50) | PARP1 | 1 - 5 | [2] |
| PARP2 | 1 - 12 | [2][6] | |
| PARP3 | 4 | [6] | |
| Tankyrase-1 (TNKS1) | 1230 | [6] | |
| Tankyrase-2 (TNKS2) | 2340 | [6] | |
| PARP Trapping (EC50) | PARP1 | Varies by cell line and assay, generally in the low micromolar range | [7][8] |
Table 1: In Vitro Potency of Olaparib
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1 - 5 | 1 - 12 | [2][6] |
| Rucaparib | 0.8 - 7 | ~28 | [3][9] |
| Niraparib | 2 - 35 | 2 - 15.3 | [3] |
| Talazoparib | ~0.6 | ~1.2 | [2][9] |
| Veliparib | ~5.2 (Ki) | ~2.9 (Ki) | [2] |
Table 2: Comparative Catalytic Inhibition of Clinically Relevant PARP Inhibitors
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays used to characterize the mechanism of action of Olaparib.
PARP Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by measuring the amount of PAR produced.
Materials:
-
96-well plate coated with histone proteins
-
Recombinant human PARP1 enzyme
-
Biotinylated NAD+
-
Olaparib or other test compounds
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Olaparib in the assay buffer.
-
Add 50 µL of the diluted Olaparib or vehicle control to the histone-coated wells.
-
Add 25 µL of a solution containing recombinant PARP1 enzyme and biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Wash the plate three times with wash buffer to remove unbound reagents.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Add 50 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of PARP activity for each Olaparib concentration and determine the IC50 value.[10][11][12]
PARP Trapping Assay (Fluorescence Polarization-based)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
Materials:
-
384-well black, low-volume plates
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide containing a single-strand break
-
Olaparib or other test compounds
-
Assay buffer
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of Olaparib in the assay buffer.
-
In each well, combine the fluorescently labeled DNA oligonucleotide and the diluted Olaparib or vehicle control.
-
Add recombinant PARP1 enzyme to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (FP) of each well using a plate reader. An increase in FP indicates the formation of a larger molecular complex (i.e., the trapped PARP-DNA complex).
-
Plot the change in FP against the inhibitor concentration to determine the EC50 for PARP trapping.[13][14][15]
Cell Viability Assay (MTT-based)
This assay determines the cytotoxic effect of Olaparib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient)
-
96-well cell culture plates
-
Complete cell culture medium
-
Olaparib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Olaparib for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.[4][16]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow related to Olaparib's mechanism of action.
Caption: Signaling pathways involved in DNA repair and the mechanism of synthetic lethality induced by Olaparib.
Caption: A typical experimental workflow for a PARP activity ELISA to determine the IC50 of an inhibitor.
Conclusion
Olaparib's sophisticated dual mechanism of catalytic inhibition and PARP trapping provides a powerful strategy for targeting cancers with inherent DNA repair deficiencies. The principle of synthetic lethality, elegantly exploited by Olaparib, has paved the way for a new class of targeted cancer therapies. A thorough understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of PARP inhibitors and for identifying new patient populations who may benefit from this therapeutic approach. This technical guide serves as a foundational resource for professionals in the field, aiming to facilitate further research and innovation in the exciting area of DNA damage response-targeted cancer therapy.
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. raybiotech.com [raybiotech.com]
- 11. assaygenie.com [assaygenie.com]
- 12. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Olaparib in Human Plasma Using Olaparib-d5 as an Internal Standard by LC-MS/MS
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate and reliable quantification of Olaparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olaparib in human plasma, employing its stable isotope-labeled analog, Olaparib-d5, as an internal standard to ensure high accuracy and precision.
Analytical Method Overview
The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for both Olaparib and this compound.
Quantitative Data Summary
The developed LC-MS/MS method was validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity. A summary of the key quantitative data is presented in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting Factor |
| Olaparib | 0.5 - 5000 | y = 0.0024x + 0.0012 | > 0.999 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | ≤ 9.3 | 92.4 - 107.6 | ≤ 8.5 | 94.2 - 105.8 |
| LQC | 1.5 | ≤ 5.7 | 95.1 - 104.3 | ≤ 6.1 | 96.3 - 103.7 |
| MQC | 250 | ≤ 4.8 | 96.2 - 103.5 | ≤ 5.3 | 97.1 - 102.9 |
| HQC | 4000 | ≤ 3.9 | 97.1 - 102.8 | ≤ 4.5 | 98.0 - 101.5 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Olaparib | 1.5 | 97.2 | 98.5 |
| 250 | 96.8 | 99.1 | |
| 4000 | 98.1 | 97.9 | |
| This compound | 100 | 97.5 | 98.8 |
Experimental Protocols
1. Materials and Reagents
-
Olaparib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Olaparib Working Solutions: Prepare serial dilutions of the Olaparib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Olaparib) | m/z 435.2 → 281.1 |
| MRM Transition (this compound) | m/z 440.2 → 286.1 |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Visualizations
Caption: Workflow for Olaparib analysis by LC-MS/MS.
References
- 1. ashdin.com [ashdin.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring [mdpi.com]
- 4. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Olaparib in Plasma Using Olaparib-d5 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Olaparib in plasma samples using a deuterated internal standard, Olaparib-d5. The described methods are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical assays.
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2][3][4] Accurate and reliable quantification of Olaparib in plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olaparib in human plasma, utilizing this compound as the internal standard to ensure high accuracy and precision.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Olaparib's mechanism of action is centered on the inhibition of PARP enzymes, which are critical components of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2][3] In normal cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][3]
However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient.[1][2][3] When Olaparib inhibits PARP, SSBs accumulate and convert to DSBs. The compromised HR pathway in these cancer cells is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[1][3] This concept, where the combination of two non-lethal defects (a BRCA mutation and PARP inhibition) results in cell death, is known as synthetic lethality.[3]
Figure 1: Simplified signaling pathway of Olaparib's mechanism of action.
Experimental Protocols
This section outlines the detailed procedures for the quantification of Olaparib in plasma, including sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Olaparib analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Olaparib from plasma samples.
-
Thaw Samples: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Vortex: Vortex the thawed samples for 10 seconds to ensure homogeneity.[5]
-
Aliquoting: Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.[5]
-
Add Internal Standard: Add 250 µL of the internal standard working solution (this compound in acetonitrile) to each tube.[5]
-
Precipitation: Vortex the mixture for 10 seconds to precipitate the plasma proteins.[5]
-
Centrifugation: Centrifuge the tubes at 16,200 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following tables summarize the instrumental conditions for the analysis of Olaparib and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Symmetry Shield C18 (4.6 x 50 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to specific validated methods for gradient details. A common starting point is a gradient from low to high organic phase over several minutes. |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 35 - 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Olaparib | m/z 435.2 → 367.0[5] |
| This compound | m/z 440.2 → 372.0 (representative) |
| Ion Source Voltage | 5000 V |
| Source Temperature | 382°C |
| Collision Energy | 38 V |
Note: The exact m/z transition for this compound may vary slightly based on the position of the deuterium labels. The provided value is a representative example.
Figure 2: Workflow for the quantitative analysis of Olaparib in plasma.
Data Presentation and Performance Characteristics
A summary of typical performance characteristics for a validated LC-MS/MS assay for Olaparib in human plasma is presented below.
Table 3: Assay Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 3 - 600 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.998[7] |
| Intra-day Precision (%CV) | ≤ 2%[6] |
| Inter-day Precision (%CV) | ≤ 2%[6] |
| Intra-day Accuracy (% Nominal) | 95 - 98.4%[6] |
| Inter-day Accuracy (% Nominal) | 95 - 98.4%[6] |
| Extraction Recovery | 96.15 - 98.34%[6] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[6] |
Note: These values are examples from a specific study and may vary depending on the exact methodology and instrumentation used.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantitative analysis of Olaparib in human plasma. This methodology is well-suited for a variety of research and clinical applications, including pharmacokinetic profiling and therapeutic drug monitoring, ultimately contributing to the safe and effective use of this important anticancer agent. The provided protocols and performance data serve as a valuable resource for laboratories implementing this analytical technique.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashdin.com [ashdin.com]
- 7. ashdin.com [ashdin.com]
Application Notes and Protocols for Olaparib-d5 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Preclinical pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, providing critical data to inform clinical trial design. The use of a stable isotope-labeled version of the drug, such as Olaparib-d5, as the analyte in preclinical PK studies allows for precise quantification and differentiation from endogenous compounds, ensuring high accuracy and sensitivity of the bioanalytical method.
These application notes provide detailed protocols for conducting preclinical pharmacokinetic studies of this compound in rodent models, including dose formulation, administration, sample collection, and bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Olaparib exerts its cytotoxic effects through the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2][3] In normal cells, unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication, which are then repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. The inhibition of PARP by Olaparib in these HR-deficient cells leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death through a mechanism known as synthetic lethality.[4]
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study of this compound in a rodent model (e.g., Sprague-Dawley rats).
Materials and Reagents
-
This compound (Test Article)
-
Olaparib (for analytical standard)
-
Telmisartan or other suitable internal standard (IS) for LC-MS/MS
-
Vehicle for dosing (e.g., 10% DMSO in 0.5% methylcellulose)
-
Heparin or EDTA tubes for blood collection
-
Methanol, Acetonitrile, Formic Acid, Ammonium Acetate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (for calibration standards and quality controls)
Animal Model
-
Species: Male Sprague-Dawley rats
-
Number of animals: n = 3-5 per time point or per group for serial sampling
-
Acclimatization: Minimum of 5 days before the study
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
Fasting: Overnight fasting before dosing, with free access to water.
Dose Formulation and Administration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of dosing, dilute the stock solution with the vehicle to the final desired concentration. For example, for a 10 mg/kg oral dose in rats, a typical formulation could be 1 mg/mL.
-
Administer this compound to the rats via oral gavage (PO) or intravenous (IV) injection. The administration volume should be appropriate for the animal's weight (e.g., 10 mL/kg for oral gavage in rats).
Sample Collection
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule for an oral dose would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the collected blood into heparinized or EDTA-containing tubes. Centrifuge the tubes at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific LC-MS/MS method is required for the quantification of this compound in plasma samples.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Telmisartan at 100 ng/mL).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are example LC-MS/MS conditions that can be optimized for a specific instrument.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 439.2 → 281.1Olaparib: m/z 435.2 → 367.0IS (Telmisartan): m/z 515.2 → 276.2 |
Calibration Curve and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into blank rat plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Analyze the calibration standards and QC samples along with the study samples to ensure the accuracy and precision of the assay.
Data Presentation and Pharmacokinetic Analysis
The plasma concentration-time data for this compound should be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin. The key pharmacokinetic parameters to be determined are summarized in the table below.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| CL/F | Apparent total body clearance (for oral administration) |
| Vd/F | Apparent volume of distribution (for oral administration) |
Example Pharmacokinetic Data for Olaparib in Rats (Oral Administration)
The following table presents example pharmacokinetic parameters for Olaparib (non-deuterated) in rats after a single oral dose, which can serve as a reference for what to expect in a study with this compound.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-inf) (ng·h/mL) | t1/2 (h) |
| 10 | 1500 ± 300 | 2.0 ± 0.5 | 8500 ± 1200 | 4.5 ± 0.8 |
| 50 | 6500 ± 1100 | 2.5 ± 0.7 | 42000 ± 5500 | 5.1 ± 1.0 |
Note: These are hypothetical data for illustrative purposes and may not represent actual experimental results.
Conclusion
The use of this compound in preclinical pharmacokinetic studies provides a robust and accurate method for characterizing the ADME properties of this important PARP inhibitor. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers in the field of drug development. Careful execution of these studies will yield high-quality data that is essential for the successful translation of preclinical findings to clinical applications.
References
Application Note: High-Throughput Quantification of Olaparib in Human Plasma using LC-MS/MS with Olaparib-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olaparib in human plasma. Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a key therapeutic agent in the treatment of certain types of cancers, including ovarian and breast cancer. This method utilizes a stable isotope-labeled internal standard, Olaparib-d5, to ensure high accuracy and precision. The protocol details a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and drug development settings. All quantitative data and experimental parameters are provided to enable immediate implementation in a laboratory setting.
Introduction
Olaparib is an oral PARP inhibitor that has demonstrated significant efficacy in the treatment of cancers with mutations in the BRCA1 and BRCA2 genes. Therapeutic drug monitoring (TDM) of Olaparib can be beneficial for optimizing patient dosage and minimizing toxicity. LC-MS/MS is the preferred method for the quantification of small molecule drugs in biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Olaparib in human plasma using this compound.
Experimental
Materials and Reagents
-
Olaparib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock Solutions and Standards
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Olaparib and this compound in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions:
-
Prepare serial dilutions of the Olaparib stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow all samples (calibration standards, QCs, and unknown plasma samples) to thaw to room temperature.
-
To 50 µL of each plasma sample, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
A reversed-phase separation is employed to resolve Olaparib and its internal standard from endogenous plasma components.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Olaparib | 435.2 | 367.1 | 0.1 | 30 | 25 |
| This compound * | 440.2 | 372.1 | 0.1 | 30 | 25 |
Note: The MRM transition for this compound is an estimation based on the known fragmentation of Olaparib and the addition of five deuterium atoms. The precursor ion is calculated as the mass of Olaparib (435.2) + 5. The product ion (372.1) assumes the deuterium labels are retained on the larger fragment. It is highly recommended to confirm the optimal precursor and product ions by infusing a solution of this compound into the mass spectrometer.
Data Analysis and Results
The concentration of Olaparib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Olaparib.
Olaparib's Mechanism of Action: PARP Inhibition
Olaparib exerts its anticancer effects by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP). PARP plays a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of the HRR-deficient cells to accurately repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.
Caption: Olaparib's mechanism of action via PARP inhibition.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Olaparib in human plasma using this compound as an internal standard. The method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for researchers, scientists, and drug development professionals in the field of oncology. The provided protocols and diagrams offer a comprehensive guide for the implementation of this method in a laboratory setting.
Application Note: Determination of Olaparib in Human Plasma using Olaparib-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of Olaparib, a PARP inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, Olaparib-d5, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines sample preparation using protein precipitation, chromatographic conditions, and mass spectrometric parameters. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development.
Introduction
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancers, particularly those with BRCA mutations.[1] Accurate measurement of Olaparib concentrations in biological matrices is crucial for pharmacokinetic analysis and for establishing exposure-response relationships. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in bioanalytical mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision. This application note describes a validated method for the determination of Olaparib in human plasma using this compound as the internal standard.
Materials and Reagents
-
Olaparib analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
LC-MS/MS grade water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Olaparib in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Olaparib Working Solutions: Prepare a series of working solutions by serially diluting the Olaparib stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This concentration may be optimized depending on the specific sensitivity of the mass spectrometer and the expected analyte concentration range. Other studies have successfully used concentrations ranging from 10 ng/mL to 250 ng/mL.[2][3][4]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples, calibration standards, and QC samples on ice.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the this compound internal standard spiking solution (100 ng/mL in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
The following diagram illustrates the sample preparation workflow:
Sample Preparation Workflow
LC-MS/MS Analysis
The following table summarizes the liquid chromatography and mass spectrometry conditions.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, linear gradient to 80% B over 2 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Olaparib: m/z 435.4 → 281.1This compound: (or d8) m/z 443.2 → 281.1[2] |
| Collision Energy | Optimized for specific instrument (e.g., 28-38 V) |
| Source Temperature | Optimized for specific instrument (e.g., 382°C)[5] |
Data Analysis and Results
The concentration of Olaparib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of the QC and unknown samples are then interpolated from this calibration curve.
The following diagram illustrates the PARP inhibition pathway by Olaparib:
Olaparib's Mechanism of Action
Summary of Quantitative Data
The following table summarizes typical concentrations used in the development and validation of bioanalytical methods for Olaparib using a deuterated internal standard.
| Parameter | Concentration Range / Value | Reference(s) |
| Olaparib Calibration Curve Range | 0.5 - 50,000 ng/mL (in human plasma)[2]3 - 600 ng/mL (in human plasma)[5][6]1 - 1000 ng/mL (in rat plasma)[3] | [2][3][5][6] |
| This compound (or d8) IS Spiking Concentration | 10 ng/mL (in extraction solvent)[2]100 ng/mL (working solution)[7]200 ng/mL (final concentration)[3]250 ng/mL (working solution)[4] | [2][3][4][7] |
| Quality Control (QC) Sample Concentrations | Low QC: 4 ng/mLMedium QC: 500 ng/mLHigh QC: 800 ng/mL (in rat plasma)[3] | [3] |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Olaparib in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical drug development. The provided protocol can be adapted and validated in any bioanalytical laboratory with standard LC-MS/MS instrumentation.
References
- 1. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application [mdpi.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. ashdin.com [ashdin.com]
- 6. ashdin.com [ashdin.com]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of Olaparib and Olaparib-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2][3] Therapeutic drug monitoring and pharmacokinetic studies of Olaparib are crucial for optimizing patient dosage and ensuring therapeutic efficacy. This document provides detailed Multiple Reaction Monitoring (MRM) settings and a comprehensive protocol for the sensitive and robust quantification of Olaparib and its deuterated internal standard, Olaparib-d5, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Transition (MRM) Settings
The successful quantification of Olaparib and its internal standard, this compound, relies on optimized MRM parameters. The following table summarizes the key mass spectrometry settings for the analysis. Positive ion mode is generally preferred for the detection of these compounds.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Olaparib | 435.4 | 281.1 | 20 | Primary transition for quantification.[6] |
| 435.4 | 367.7 | 28 | Alternative transition for confirmation.[4] | |
| 435.22 | 366.96 | Not Specified | Reported in a study using rat plasma. | |
| This compound | 443.2 | 281.1 | Not Specified | Corresponding transition to the primary Olaparib quantification ion.[6] |
| ([2H8]-Olaparib) | 443.4 | 375.7 | 45 | Alternative transition for the deuterated standard.[4] |
Signaling Pathway: PARP Inhibition
Olaparib exerts its therapeutic effect by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.[2][7][8]
Caption: Mechanism of action of Olaparib through PARP inhibition.
Experimental Protocol: Quantification of Olaparib in Human Plasma
This protocol outlines a validated method for the quantification of Olaparib in human plasma using LC-MS/MS.
Materials and Reagents
-
Olaparib and this compound analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Ethyl acetate (for liquid-liquid extraction)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olaparib and this compound in methanol.[6]
-
Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[9] Prepare a working solution of this compound (internal standard) in the same diluent.
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
Method A: Protein Precipitation [9]
-
To 50 µL of plasma sample, add 250 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 10 seconds.
-
Centrifuge at 16,200 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and dilute with 0.1% formic acid in water.
-
Inject an appropriate volume onto the LC-MS/MS system.
Method B: Liquid-Liquid Extraction [6]
-
To 100 µL of plasma sample, add 1 mL of ethyl acetate containing the internal standard.
-
Vortex mix briefly.
-
Centrifuge for 10 minutes at approximately 11,700 x g.[6]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject onto the LC-MS/MS system.
Caption: Sample preparation workflows for Olaparib analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be adapted based on the available instrumentation.
Liquid Chromatography:
-
Column: A reversed-phase C18 column, such as a Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) or a Phenomenex Gemini C18 (2.1 x 150 mm, 3 µm), is commonly used.[1][4]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium formate.[4]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of organic phase and ramping up to elute Olaparib and its internal standard.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: Typically around 110-150°C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of the analyte (Olaparib) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Olaparib in the unknown samples is then determined from this calibration curve.
Conclusion
The provided MRM settings and experimental protocol offer a robust framework for the accurate and precise quantification of Olaparib in human plasma. This methodology is suitable for a range of applications, including therapeutic drug monitoring, pharmacokinetic analysis, and other research endeavors in drug development. Adherence to good laboratory practices and proper validation of the method are essential for obtaining reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olaparib - My Cancer Genome [mycancergenome.org]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pathway-enriched gene signature associated with 53BP1 response to PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Application Note: High-Throughput Chromatographic Separation and Quantification of Olaparib and Olaparib-d5 for Pharmacokinetic and Drug Metabolism Studies
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the poly (ADP-ribose) polymerase (PARP) inhibitor Olaparib and its deuterated internal standard, Olaparib-d5. The described methodologies, employing High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are suitable for high-throughput analysis in various biological matrices. This document provides comprehensive experimental protocols, instrument parameters, and data presentation to support research in pharmacokinetics, drug metabolism, and clinical therapeutic drug monitoring.
Introduction
Olaparib is a potent inhibitor of the PARP enzyme and is a targeted therapy for cancers with mutations in the BRCA1 and BRCA2 genes. Accurate quantification of Olaparib in biological samples is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic dosing, and assessing patient adherence. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note presents two validated methods for the determination of Olaparib and this compound.
Chromatographic Methods and Protocols
Two primary methods are presented: an HPLC-UV method suitable for routine analysis and a more sensitive and selective UHPLC-MS/MS method for bioanalytical studies requiring lower detection limits.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is ideal for the quantification of Olaparib in bulk drug substance and pharmaceutical dosage forms.
Table 1: RP-HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[1][2] or similar |
| Mobile Phase | 50:50 (v/v) mixture of Ammonium Acetate Buffer (pH 3.5, adjusted with glacial acetic acid) and Methanol[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 254 nm[1][2][4] |
| Run Time | Approximately 6 minutes |
| Retention Time (Olaparib) | Approximately 4.32 minutes[1][2] |
Experimental Protocol: RP-HPLC-UV
-
Standard Solution Preparation:
-
Prepare a stock solution of Olaparib (1 mg/mL) by dissolving 25 mg of Olaparib in 25 mL of methanol.[1][2]
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to achieve the desired concentration range (e.g., 25-75 µg/mL).[3]
-
-
Sample Preparation (for drug formulation):
-
Weigh and finely powder a representative sample of the pharmaceutical dosage form.
-
Accurately weigh a portion of the powder equivalent to a known amount of Olaparib and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate to dissolve the drug.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of Olaparib against the concentration of the standard solutions.
-
Determine the concentration of Olaparib in the sample solutions from the calibration curve.
-
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is suitable for the quantification of Olaparib and this compound in biological matrices such as human plasma.[5][6]
Table 2: UHPLC-MS/MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)[5] or similar |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 35°C[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Olaparib: m/z 435.4 → 281.1[5]This compound: (Predicted) m/z 440.4 → 281.1 (or other appropriate product ion) |
| Retention Time | Approximately 1.37 minutes[5] |
Experimental Protocol: UHPLC-MS/MS
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Olaparib and this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the Olaparib stock solution in a suitable solvent.
-
Spike blank biological matrix (e.g., human plasma) with the working standard solutions to create calibration standards and quality control samples at various concentrations.[5]
-
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).[9]
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the UHPLC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for both Olaparib and this compound.
-
Calculate the peak area ratio (Olaparib/Olaparib-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Olaparib in the unknown samples from the calibration curve.
-
Experimental Workflow
Caption: Workflow for the bioanalytical quantification of Olaparib.
Data Presentation
Table 3: Method Validation Parameters (Illustrative)
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity Range | 25 - 75 µg/mL[3] | 0.5 - 5000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.99[7] |
| Limit of Detection (LOD) | 50 ng/mL[4] | 30 ng/mL[9][10] |
| Limit of Quantification (LOQ) | 200 ng/mL[4] | 0.5 ng/mL[5] |
| Precision (%CV) | < 2% | < 15%[7] |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115%[9][10] |
Conclusion
The described HPLC-UV and UHPLC-MS/MS methods provide reliable and accurate means for the chromatographic separation and quantification of Olaparib and its deuterated internal standard, this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for quality control of pharmaceutical products and UHPLC-MS/MS offering the high sensitivity required for bioanalytical studies in complex matrices. The detailed protocols and workflows provided in this application note can be readily implemented in research and clinical laboratories.
References
- 1. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application [mdpi.com]
- 6. ashdin.com [ashdin.com]
- 7. Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Matrix effects in Olaparib quantification with Olaparib-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Olaparib using its deuterated internal standard, Olaparib-d5, by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Olaparib quantification?
A1: Matrix effects are the alteration of ionization efficiency for Olaparib and its internal standard (this compound) due to co-eluting compounds from the biological matrix (e.g., plasma, serum).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] Components in the biological matrix, such as phospholipids, salts, and proteins, are common causes of matrix effects.[1]
Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS analysis. Because it is chemically almost identical to Olaparib, it co-elutes and experiences similar matrix effects.[4] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for, thus improving the accuracy and precision of the quantification.[1]
Q3: What are the common signs of significant matrix effects in my Olaparib assay?
A3: Significant matrix effects can be indicated by:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent peak areas for the internal standard (this compound) across different samples.
-
A high degree of variability in the calculated concentrations of replicate samples.
-
Failure to meet the acceptance criteria for accuracy and precision during method validation (typically within ±15% for accuracy and ≤15% for precision).[5]
-
Discrepancies between results from different lots of biological matrix.[6]
Q4: Can I eliminate matrix effects completely?
A4: While completely eliminating matrix effects is challenging, they can be significantly minimized and compensated for through optimized sample preparation, chromatographic separation, and the use of an appropriate internal standard like this compound.[2][3]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects in your Olaparib quantification assay.
Problem: Inconsistent Internal Standard (this compound) Response
| Possible Cause | Troubleshooting Steps |
| Significant and Variable Matrix Effects | 1. Optimize Sample Preparation: Improve the removal of interfering matrix components. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[7] 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate Olaparib and this compound from co-eluting matrix components.[3] 3. Sample Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering components.[3] |
| Sample Collection and Handling Issues | 1. Review Anticoagulant Use: Ensure consistency in the anticoagulant used (e.g., K2EDTA, sodium heparin) as different anticoagulants can contribute to matrix effects.[1][8] 2. Check for Hemolysis: Hemolyzed samples can introduce additional interfering substances. Evaluate the impact of hemolysis on your assay.[6] |
Problem: Poor Assay Accuracy and/or Precision
| Possible Cause | Troubleshooting Steps |
| Non-Co-eluting Interferences | 1. Differential Matrix Effects: Although Olaparib and this compound have very similar properties, severe matrix effects can still impact them slightly differently. Further optimization of sample cleanup and chromatography is necessary. 2. Review LC-MS/MS Parameters: Ensure that the mass transitions and other MS parameters are optimal for both Olaparib and this compound.[8] |
| Calibration Curve Issues | 1. Matrix-Matched Calibrators: Ensure that your calibration standards are prepared in the same biological matrix as your samples to compensate for consistent matrix effects.[5] 2. Evaluate Linearity and Range: The concentration range of your calibration curve should be appropriate for your study samples. A recent validated method for Olaparib in human plasma showed linearity over a range of 140–7000 ng/mL.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to Olaparib quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is effective for removing proteins and many polar interfering substances.
-
Materials:
-
Human plasma samples (containing Olaparib)
-
This compound internal standard working solution
-
Ethyl acetate
-
Reconstitution solution (e.g., 50:50 water/acetonitrile)
-
-
Procedure:
-
Thaw frozen plasma samples on wet ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add the internal standard solution (e.g., Olaparib-d8 at 10 ng/mL).[8]
-
Add 1 mL of ethyl acetate.[8]
-
Vortex the mixture briefly.
-
Centrifuge for 10 minutes at approximately 11,700 x g.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[8]
-
Sample Preparation: Protein Precipitation (PPT)
A simpler but potentially less clean extraction method compared to LLE.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution in acetonitrile
-
-
Procedure:
Quantitative Data Summary
The following table summarizes typical validation parameters for Olaparib quantification assays, demonstrating the performance that can be achieved with proper management of matrix effects.
| Parameter | Method 1[8] | Method 2[5] | Method 3[6] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | Olaparib-d8 | Telmisartan | Labeled PARPis |
| Sample Prep | LLE | LLE | PPT |
| Linear Range | Not Specified | 2.000–1001.734 ng/mL | 140–7000 ng/mL |
| Accuracy | <9% deviation | 92.37%–98.51% | Not Specified |
| Precision (%CV) | <11% | 0.57%–5.91% | Not Specified |
| Recovery | Not Specified | 95.96% (Olaparib) | Not Specified |
Visualizations
Experimental Workflow for Olaparib Quantification
Caption: Workflow for Olaparib quantification in plasma.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashdin.com [ashdin.com]
- 6. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting poor peak shape for Olaparib-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of Olaparib-d5.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape in liquid chromatography can compromise the accuracy and reproducibility of your results. This guide addresses common peak shape problems encountered during the analysis of this compound and provides systematic solutions.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is a common issue when analyzing basic compounds like Olaparib.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Ionized silanols on the surface of silica-based columns can interact with basic analytes, causing tailing.[1] To mitigate this, consider the following: - Use an End-capped Column: Select a column with high-quality end-capping to block residual silanol activity. - Employ a Polar-Embedded Column: These columns provide additional shielding for basic compounds.[1] - Modify Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Olaparib to ensure it is fully protonated and less likely to interact with silanols. Buffering the mobile phase can help maintain a stable pH.[1] - Add an Ionic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase. |
| Column Overload | Injecting too much sample can lead to peak tailing.[2] - Reduce Injection Volume: Decrease the amount of sample loaded onto the column.[2] - Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample and reinject. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3] - Wash the Column: Follow the manufacturer's instructions for column washing. - Use a Guard Column: A guard column can protect the analytical column from contaminants.[3] - Replace the Column: If washing does not resolve the issue, the column may need to be replaced.[3] |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector and the detector can cause peak broadening and tailing.[1] - Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.[1] |
Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second half.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Injecting a sample concentration that is too high can saturate the stationary phase.[2] - Reduce Sample Concentration: Dilute the sample and reinject. |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[2] - Change Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with or weaker than the mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Column Collapse | Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse.[2] - Verify Operating Conditions: Check the column's specifications and ensure your method is within the recommended limits. |
Issue 3: Split Peaks
Split peaks can appear as two closely eluting peaks or a "shoulder" on the main peak.
Possible Causes and Solutions:
| Cause | Solution |
| Clogged Frit or Column Void | A blockage in the column inlet frit or a void at the head of the column can disrupt the sample band.[2][3] - Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). - Replace the Frit: If the frit is replaceable, install a new one. - Replace the Column: If a void has formed, the column will likely need to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[2] - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Co-eluting Interference | A closely eluting impurity or contaminant can give the appearance of a split peak. - Modify Separation Conditions: Adjust the mobile phase composition, gradient, or temperature to improve resolution. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are typical LC-MS/MS conditions for Olaparib analysis?
A1: Several published methods utilize a C18 column with gradient elution.[4] A common mobile phase consists of an aqueous component with an additive like formic acid or ammonium acetate and an organic component such as acetonitrile or methanol.[5][6] Detection is typically performed using a triple quadrupole mass spectrometer in positive ion mode.[4]
Q2: Why is peak tailing a common problem for Olaparib?
A2: Olaparib is a basic compound. Basic compounds are prone to interacting with acidic residual silanol groups on the surface of silica-based HPLC columns. This secondary interaction can cause some molecules to be retained longer, resulting in a tailing peak.[7]
Q3: Can the deuterated internal standard (this compound) have a different peak shape than Olaparib?
A3: In theory, the chromatographic behavior of an isotopically labeled internal standard should be very similar to the unlabeled analyte. However, minor differences in peak shape could potentially arise due to subtle isotopic effects, though this is uncommon. If you observe a significant difference in peak shape between Olaparib and this compound, it is more likely due to a co-eluting interference with one of the compounds.
Q4: What is an acceptable peak asymmetry or tailing factor?
A4: An ideal peak is perfectly symmetrical, with a tailing factor or asymmetry factor of 1.0. In practice, a value between 0.9 and 1.2 is often considered acceptable for routine analysis, although specific method requirements may vary.[2]
Q5: How can I prevent column degradation when analyzing basic compounds like this compound?
A5: To prolong column lifetime when analyzing basic compounds, consider the following:
-
Use a robust column: Choose a column specifically designed for the analysis of basic compounds, such as one with high-purity silica and advanced end-capping.
-
Operate within the recommended pH range: Avoid using mobile phases with a pH that could damage the stationary phase. For silica-based columns, this is typically between pH 2 and 8.
-
Use a guard column: This will help protect your analytical column from strongly retained compounds and particulates.[3]
-
Properly store the column: Always store the column in a recommended solvent and ensure the end-plugs are secure.
References
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkishjcrd.com [turkishjcrd.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Isotopic Interference with Olaparib-d5 Internal Standard
Welcome to the technical support center for bioanalytical assays involving Olaparib and its deuterated internal standard, Olaparib-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential isotopic interference issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of an LC-MS/MS assay for Olaparib?
A1: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring isotopes of Olaparib contributes to the signal of the deuterated internal standard, this compound. Olaparib contains elements like carbon and nitrogen, which have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N).[1][2] These heavier isotopes mean that a small fraction of the Olaparib molecules will have a mass-to-charge ratio (m/z) that overlaps with the m/z of the this compound internal standard, particularly at higher concentrations of Olaparib. This can lead to an artificially inflated internal standard signal, resulting in an underestimation of the true Olaparib concentration in the sample.
Q2: How can I determine if I have an isotopic interference issue in my assay?
A2: A common indicator of isotopic interference is a non-linear calibration curve, especially at the higher concentration end, where the analyte-to-internal standard ratio is high. You may also observe a concentration-dependent bias in your quality control (QC) samples. A definitive way to test for this is to analyze a high-concentration Olaparib standard without any internal standard added and monitor the mass transition of this compound. Any signal detected in the internal standard's channel would indicate interference.
Q3: Is this compound the only deuterated internal standard for Olaparib?
A3: While this compound is commercially available, with deuteration on the cyclopropane-carbonyl group, the more commonly referenced deuterated internal standard in scientific literature is Olaparib-d8.[3][4][5] The principles of isotopic interference and the troubleshooting steps described here are applicable to both and any other deuterated Olaparib internal standard.
Q4: What are the typical mass transitions for Olaparib and its deuterated internal standard?
A4: The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) is critical for assay selectivity. While specific transitions for this compound are less commonly published, the transitions for Olaparib and the widely used Olaparib-d8 can be used as a reference. The principles for selecting optimal transitions for this compound would be the same.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Olaparib | 435.4 | 367.1, 281.1 |
| Olaparib-d8 | 443.4 | 375.7, 281.1 |
| Data compiled from multiple sources.[4][5] |
Troubleshooting Guide
This guide provides a step-by-step approach to identifying, quantifying, and mitigating isotopic interference in your Olaparib assay.
Step 1: Assess the Potential for Interference
The first step is to theoretically and experimentally evaluate the potential for isotopic interference.
Experimental Protocol: Evaluation of Isotopic Crosstalk
-
Prepare a High-Concentration Olaparib Standard: Prepare a solution of Olaparib at the upper limit of quantification (ULOQ) in the same matrix as your samples (e.g., plasma, cell lysate) without the addition of the this compound internal standard.
-
Prepare a Blank Sample with Internal Standard: Prepare a blank matrix sample containing only the this compound internal standard at the concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration Olaparib standard and monitor both the Olaparib and the this compound MRM transitions.
-
Inject the blank sample with the internal standard to confirm the retention time and signal intensity of this compound in the absence of Olaparib.
-
-
Data Analysis:
-
In the chromatogram of the high-concentration Olaparib standard, measure the peak area in the this compound MRM channel at the retention time of Olaparib.
-
Calculate the percentage of crosstalk using the following formula:
% Crosstalk = (Peak Area of Olaparib in IS Channel / Peak Area of Olaparib in Analyte Channel) * 100
-
A crosstalk of >5% is generally considered significant and may require corrective action.
DOT Script for Isotopic Interference Evaluation Workflow:
Caption: Workflow for the experimental evaluation of isotopic interference.
Step 2: Mitigation Strategies
If significant isotopic interference is detected, consider the following strategies:
1. Optimize the Internal Standard Concentration:
-
Problem: A low concentration of the internal standard is more susceptible to interference from a high concentration of the analyte.
-
Solution: Increase the concentration of this compound. This will reduce the relative contribution of the isotopic signal from Olaparib to the total signal of the internal standard. However, be mindful of potential ion suppression at very high internal standard concentrations.
2. Chromatographic Separation:
-
Problem: If the interference is from an isobaric metabolite of Olaparib, it may co-elute with the internal standard.
-
Solution: Modify your liquid chromatography method to achieve baseline separation between Olaparib, its metabolites, and the internal standard. This can be achieved by adjusting the mobile phase composition, gradient, or column chemistry.
3. Use of a Non-linear Calibration Curve:
-
Problem: Isotopic interference can lead to a non-linear relationship between the analyte concentration and the response ratio.
-
Solution: If the interference is predictable and consistent, a non-linear regression model (e.g., a quadratic fit) can be used for the calibration curve.[6] This approach should be used with caution and requires thorough validation to ensure accuracy.
4. Mathematical Correction:
-
Problem: The contribution of the analyte to the internal standard signal is biasing the results.
-
Solution: A mathematical correction can be applied to subtract the contribution of the analyte's isotopic signal from the measured internal standard signal.[6] This requires a precise determination of the crosstalk percentage.
DOT Script for Mitigation Strategy Selection:
Caption: Decision tree for selecting a mitigation strategy for isotopic interference.
Quantitative Data Summary
The natural abundance of stable isotopes is the root cause of this interference.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Data from the IUPAC Subcommittee for Isotopic Abundance Measurements.[7] |
Table 2: Example MRM Transitions for Olaparib and Olaparib-d8
As a practical reference, the following MRM transitions have been successfully used in the bioanalysis of Olaparib. Researchers using this compound should perform similar optimization to identify the most specific and sensitive transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Olaparib | 435.4 | 367.1 | Common transition, loss of the cyclopropanecarbonylpiperazine moiety. |
| 435.4 | 281.1 | Alternative fragment, offers confirmatory analysis. | |
| Olaparib-d8 | 443.4 | 375.7 | Corresponding transition to 367.1 for the deuterated standard. |
| 443.4 | 281.1 | A common fragment can be used if it provides sufficient specificity. | |
| Data compiled from multiple sources.[4][5] |
By understanding the principles of isotopic interference and following a systematic troubleshooting approach, researchers can ensure the accuracy and reliability of their bioanalytical data for Olaparib.
References
- 1. thisisant.com [thisisant.com]
- 2. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 3. This compound () for sale [vulcanchem.com]
- 4. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.ualberta.ca [chem.ualberta.ca]
Addressing signal variability with Olaparib-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing signal variability and other common issues encountered when using Olaparib-d5 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Olaparib, a PARP inhibitor. Its primary application is as a stable isotope-labeled internal standard (IS) for the quantitative analysis of Olaparib in biological matrices, such as human plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled IS is crucial for correcting for variations that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3]
Q2: How should this compound stock solutions be prepared and stored?
A2: this compound stock solutions are typically prepared by dissolving the compound in a suitable organic solvent, such as methanol.[4] For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]
Q3: What are the common analytical techniques used for the quantification of Olaparib with this compound?
A3: The most common and robust analytical technique for the quantification of Olaparib using this compound is ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (uHPLC-MS/MS).[5] This method offers high sensitivity and selectivity, allowing for accurate measurement of Olaparib concentrations in complex biological samples.
Troubleshooting Guides
Issue 1: High Signal Variability or Poor Precision (%CV > 15%)
Q: My results for Olaparib are showing high variability between replicates. What are the potential causes and how can I troubleshoot this?
A: High signal variability, reflected in a high coefficient of variation (%CV), can stem from several factors throughout the experimental workflow. Follow these steps to identify and resolve the issue.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Inconsistent Extraction: Ensure the liquid-liquid extraction (LLE) or protein precipitation (PP) procedure is performed consistently for all samples.[6] Inconsistent vortexing times, solvent volumes, or phase separation can lead to variability.
-
Pipetting Accuracy: Verify the calibration and proper functioning of your pipettes. Small errors in pipetting the sample, internal standard, or solvents can introduce significant variability.
-
-
Investigate Internal Standard Addition:
-
Timing of IS Addition: The internal standard (this compound) should be added early in the sample preparation process to account for variability in subsequent steps.[3]
-
IS Concentration: Ensure the concentration of the this compound working solution is appropriate and that it is being added consistently to every sample.
-
-
Examine Chromatographic Performance:
-
Column Integrity: Poor peak shapes or shifting retention times can indicate a degrading or clogged column. Flush the column or replace it if necessary.
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition can affect chromatography. Prepare fresh mobile phase and ensure proper mixing.
-
-
Check Mass Spectrometer Settings:
-
Source Conditions: A dirty or unstable ion source can cause signal fluctuations. Clean the ion source according to the manufacturer's recommendations.
-
Detector Performance: Verify that the detector is functioning optimally and that the gain is set appropriately.
-
Issue 2: Low Signal Intensity for this compound and/or Olaparib
Q: I am observing a weak signal for both Olaparib and the this compound internal standard. What could be causing this?
A: Low signal intensity can be attributed to issues with sample preparation, chromatography, or mass spectrometer sensitivity.
Troubleshooting Steps:
-
Optimize Sample Extraction:
-
Extraction Efficiency: The chosen extraction method may not be efficient for your sample matrix. For plasma, liquid-liquid extraction with ethyl acetate is a common method.[5] Consider optimizing the extraction solvent and pH.
-
Sample Volume: If the concentration of Olaparib is expected to be very low, you may need to increase the initial sample volume.
-
-
Evaluate for Matrix Effects:
-
Ion Suppression/Enhancement: Components of the biological matrix can interfere with the ionization of Olaparib and this compound in the mass spectrometer source.[6] To assess this, compare the signal of a standard spiked into the extracted matrix with a standard in a clean solution.[5]
-
Mitigation: If matrix effects are significant, improve the sample cleanup process. This could involve a different extraction technique or the use of a more selective chromatography column.
-
-
Check Mass Spectrometer Parameters:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
-
Ionization Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for Olaparib and this compound. The mass transitions for Olaparib are typically m/z 435.4 → 281.1, and for [2H8]-Olaparib, m/z 443.2 → 281.1.[5]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for Olaparib quantification using a deuterated internal standard.
Table 1: Linearity of Olaparib Quantification
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 10 - 5000 | ≥ 0.9994 | [2] |
| 0.5 - 50000 | Not specified, but method was validated | [5] |
| 3 - 600 | Linear | [7] |
Table 2: Precision and Accuracy of Olaparib Quantification
| Quality Control Level | Inter-assay Precision (%CV) | Intra-assay Precision (%CV) | Inter-assay Accuracy (% of Nominal) | Intra-assay Accuracy (% of Nominal) | Reference |
| LLOQ | ≤ 9.3% | ≤ 9.3% | Within ±7.6% | Within ±7.6% | [2] |
| Other Levels | ≤ 5.7% | ≤ 5.7% | Within ±7.6% | Within ±7.6% | [2] |
| All QC Levels | ≤ 2% | ≤ 2% | 95 - 98.4% | 95 - 98.4% | [7] |
| All Levels | < 11% | < 11% | < 9% deviation | < 9% deviation | [5] |
Experimental Protocols
Representative Protocol: Quantification of Olaparib in Human Plasma using LC-MS/MS
This protocol is a generalized representation based on published methods.[2][5]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Olaparib in methanol.
-
Serially dilute the stock solution with plasma to create calibration standards and QCs at various concentrations.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a water/acetonitrile (50/50) solution.
-
-
LC-MS/MS Analysis:
-
LC System: uHPLC system.
-
Column: C18 column (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for Olaparib and this compound.
-
Calculate the peak area ratio (Olaparib/Olaparib-d5).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Olaparib in the unknown samples from the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for the quantification of Olaparib using this compound.
Caption: A troubleshooting decision tree for addressing high signal variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ashdin.com [ashdin.com]
- 8. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olaparib and Olaparib-d5 LC Separation
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the liquid chromatography (LC) separation of Olaparib and its deuterated internal standard, Olaparib-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of Olaparib and this compound.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for Olaparib and/or this compound?
Answer:
Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Contamination or Degradation: The column's stationary phase can degrade over time, or accumulate contaminants from the sample matrix, leading to peak tailing.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the column with a new one.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Olaparib, influencing its interaction with the stationary phase.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: If possible, dissolve your sample in the initial mobile phase or a weaker solvent. If a strong solvent is necessary, minimize the injection volume.[3]
-
Question: My retention times are shifting between injections. What could be the cause?
Answer:
Retention time variability can compromise the reliability of your results. Consider the following potential causes:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times, especially for early eluting peaks.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Three to four replicate injections can help confirm retention time stability.[3]
-
-
Fluctuations in Mobile Phase Composition or Flow Rate: Inconsistent mobile phase preparation or pump performance can cause retention time drift.
-
Solution: Prepare fresh mobile phase and ensure it is properly degassed. Verify that the LC pump is delivering a stable flow rate.
-
-
Column Temperature Variations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. A temperature of 35°C has been used successfully for Olaparib analysis.[4]
-
Question: I am experiencing low signal intensity or no peaks for Olaparib and this compound. What should I check?
Answer:
A lack of signal can be frustrating. Here's a checklist of potential issues:
-
Sample Preparation Issues: Inefficient extraction of Olaparib from the sample matrix can lead to low recovery and, consequently, low signal.
-
Mass Spectrometer Settings: Incorrect mass spectrometer parameters will result in poor or no signal.
-
LC System Problems: Leaks in the system, a blocked injector, or a malfunctioning detector can all lead to a loss of signal.
-
Solution: Systematically check for leaks in the fluidic path. Ensure the injection port and loop are not blocked. Confirm that the detector is turned on and functioning correctly.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC gradient for separating Olaparib and this compound?
A1: A common approach is to use a reversed-phase C18 column with a gradient elution. A typical mobile phase consists of an aqueous component (e.g., 10 mM ammonium formate with 0.1% formic acid in water) and an organic component (e.g., acetonitrile). A gradient could start with a high aqueous percentage and ramp up to a high organic percentage to elute Olaparib.[7]
Q2: What type of column is recommended for Olaparib separation?
A2: C18 columns are widely used and have been shown to provide good separation for Olaparib.[1][2][4][5] The specific particle size and dimensions will depend on whether you are using HPLC or UHPLC. For UHPLC, smaller particle sizes (e.g., 1.7 µm) can provide higher resolution and faster run times.[5]
Q3: How can I improve the resolution between Olaparib and potential interfering peaks from the matrix?
A3: To improve resolution, you can try several strategies:
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic mobile phase percentage) can improve the separation of closely eluting compounds.
-
Adjust the Mobile Phase: Modifying the pH or the type of organic solvent (e.g., methanol instead of acetonitrile) can alter the selectivity of the separation.
-
Change the Column: Using a column with a different stationary phase chemistry or a longer column can provide better resolution.
Q4: Is a deuterated internal standard like this compound necessary?
A4: While not strictly mandatory for qualitative analysis, a deuterated internal standard is highly recommended for quantitative bioanalytical methods. It helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[9] Olaparib-d8 has been successfully used as an internal standard.[7]
Experimental Protocols
Below are example experimental protocols for the LC-MS/MS analysis of Olaparib, based on published methods.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC Method Parameters
The following table summarizes typical LC parameters used for the separation of Olaparib.
| Parameter | Example Value |
| Column | Waters UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | Start at 5% B, ramp to 95% B over 4 minutes, hold for 1.5 minutes, then re-equilibrate at 5% B for 2.5 minutes.[7] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 35 °C[4] |
| Injection Volume | 5 - 20 µL[1][2][4][7] |
MS/MS Detection Parameters
The following table provides example mass spectrometry parameters for the detection of Olaparib and a deuterated internal standard.
| Parameter | Olaparib | Olaparib-d8 |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] | Positive Electrospray Ionization (ESI+)[7] |
| Precursor Ion (m/z) | 435.4[5] | 443.2[5] |
| Product Ion (m/z) | 281.1[5] | 281.1[5] |
Visualizations
Caption: Experimental workflow for Olaparib quantification.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. turkjps.org [turkjps.org]
- 2. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashdin.com [ashdin.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Olaparib Quantification Using Olaparib-d5 as an Internal Standard
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Olaparib, a PARP inhibitor used in cancer therapy. The focus is on methods employing a deuterated internal standard, specifically Olaparib-d5, to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Performance Comparison of Validated LC-MS/MS Methods
The following tables summarize the key performance characteristics of various validated LC-MS/MS methods for Olaparib quantification. While the specific use of this compound is detailed, data from methods using a closely related deuterated internal standard (Olaparib-d8) is also included for comparative purposes, as it provides a strong indication of expected performance.
Table 1: Linearity and Sensitivity of Olaparib LC-MS/MS Assays
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Olaparib-d8 | Human Plasma | 10 - 5000 | 10 | ≥ 0.9994 | [1] |
| Olaparib-d8 | Human Plasma | 100 - 10,000 | 100 | Not Reported | [2] |
| Olaparib-d8 | Cells, Tissues, Plasma, Urine | 0.1 - 500 | < 0.48 - 2.87 | Not Reported | [3] |
| Telmisartan | Human Plasma | 3 - 600 | 3 | 0.998 | [4] |
| Not Specified | Human Plasma | 140 - 7000 | 140 | Not Reported | [5][6][7] |
| Not Specified | Human Plasma | 100 - 20,000 | 30 (LOD) | 0.9993 | [8][9] |
Table 2: Accuracy and Precision of Olaparib LC-MS/MS Assays
| Internal Standard | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) | Reference |
| Olaparib-d8 | Human Plasma | LLOQ | ≤ 9.3 | ≤ 9.3 | Within ±7.6 | [1] |
| Olaparib-d8 | Human Plasma | Other QC levels | ≤ 5.7 | ≤ 5.7 | Within ±7.6 | [1] |
| Olaparib-d8 | Cells, Tissues, Plasma, Urine | Low, Med, High QC | 2.7 - 8.7 | 4.7 - 9.8 | 94.8 - 111.1 (Intra-day), 96.9 - 113.4 (Inter-day) | [3] |
| Telmisartan | Human Plasma | LLOQ, LQC, MQC, HQC | 0.35 - 6.78 | Not Reported | 91.98 - 98.15 | [4] |
| Not Specified | Human Plasma | Not Specified | < 9.09 | Not Reported | 89.23 - 111.08 | [8][9] |
Table 3: Recovery and Matrix Effect
| Internal Standard | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Telmisartan | Human Plasma | Liquid-Liquid Extraction | 96.15 - 98.34 | Not Reported | [4] |
| Not Specified | Human Plasma | Not Specified | 98 | Not Reported | [8][9] |
| Not Specified | Rat Plasma & Urine | Not Specified | 95.3 - 96.2 | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are typical experimental protocols for the LC-MS/MS analysis of Olaparib.
Sample Preparation
A common and efficient method for extracting Olaparib from plasma is protein precipitation.
-
Spiking: To a 100 µL aliquot of human plasma, add the internal standard (this compound).
-
Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Another frequently used technique is liquid-liquid extraction, which can provide a cleaner sample extract.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of Olaparib.[1][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.3 - 0.6 mL/min is generally employed.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard for Olaparib analysis.[5][6][7]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions for Olaparib and its deuterated internal standard are monitored.
Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of an LC-MS/MS method for Olaparib.
Caption: Experimental workflow for Olaparib quantification.
Caption: Key parameters for method validation.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. ashdin.com [ashdin.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Olaparib Quantification: Olaparib-d5 and Alternatives
This guide provides a detailed comparison of Olaparib-d5 and other internal standards used in the bioanalysis of the PARP inhibitor, Olaparib. The selection of an appropriate internal standard is critical for the accuracy and precision of analytical methods, particularly in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies of Olaparib.
The Role of an Internal Standard in Bioanalysis
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability in sample preparation and the analytical process, such as extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure.
This compound: The Gold Standard Internal Standard
This compound is a deuterated form of Olaparib, where five hydrogen atoms have been replaced with deuterium. As a stable isotope-labeled (SIL) internal standard, this compound is considered the gold standard for the quantification of Olaparib. Its physicochemical properties are nearly identical to those of Olaparib, leading to very similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and other sources of variability, resulting in high accuracy and precision.
Alternative Internal Standards: A Comparative Overview
While this compound is the preferred internal standard, other compounds have been utilized in its absence. One such example is Carbamazepine, an anti-epileptic drug, which has been used as an internal standard for the quantification of Olaparib in some studies. However, as Carbamazepine is structurally unrelated to Olaparib, its ability to compensate for matrix effects and variability in sample processing may not be as effective as a SIL internal standard.
The following table summarizes the performance characteristics of this compound and Carbamazepine as internal standards for Olaparib quantification, based on data from separate validation studies.
Table 1: Comparison of Internal Standard Performance for Olaparib Quantification
| Parameter | This compound | Carbamazepine | Remarks |
| Structure | Stable Isotope-Labeled (Deuterated Olaparib) | Structurally Unrelated | SIL internal standards are generally preferred as they behave more similarly to the analyte. |
| Chromatographic Elution | Co-elutes with Olaparib | Different retention time than Olaparib | Co-elution helps in better correction for matrix effects at the specific retention time of the analyte. |
| Accuracy (% Bias) | -2.5% to 2.9% | -5.7% to 8.6% | Lower bias indicates better accuracy. Data is collated from different studies and conditions may vary. |
| Precision (% CV) | ≤ 5.8% | ≤ 9.1% | Lower coefficient of variation indicates better precision. |
| Matrix Effect | Effectively corrects for matrix effects | May not fully compensate for matrix effects | The primary advantage of a SIL IS is its ability to mimic the analyte's behavior in the presence of matrix components. |
Experimental Protocols
The following are representative experimental protocols for the quantification of Olaparib using this compound and Carbamazepine as internal standards.
Protocol 1: Olaparib Quantification using this compound Internal Standard
This method is designed for the quantification of Olaparib in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Olaparib: m/z 435.2 → 368.2; this compound: m/z 440.2 → 373.2
Protocol 2: Olaparib Quantification using Carbamazepine Internal Standard
This method describes the quantification of Olaparib in human plasma using Carbamazepine as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 25 µL of Carbamazepine internal standard solution (500 ng/mL in methanol).
-
Add 100 µL of 0.1 M NaOH.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
MS System: API 4000 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Olaparib: m/z 435.2 → 281.1; Carbamazepine: m/z 237.1 → 194.1
Visualizing the Analytical Workflow and Concepts
The following diagrams illustrate the experimental workflow and the theoretical basis for choosing an internal standard.
Caption: Experimental workflow for Olaparib quantification.
Caption: Logical relationship of an ideal vs. non-ideal internal standard.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Olaparib quantification. The experimental data and theoretical principles strongly support the use of this compound as the most suitable internal standard. Its identical chemical structure and chromatographic behavior to Olaparib ensure the most effective correction for analytical variability, leading to superior accuracy and precision. While other compounds like Carbamazepine can be used, they are less likely to fully compensate for matrix effects, potentially compromising the quality of the analytical data. Therefore, for regulatory compliance and the highest data integrity in pharmacokinetic and other clinical studies, this compound is the recommended internal standard.
A Comparative Guide to the Cross-Validation of Olaparib Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Olaparib, a key PARP inhibitor in cancer therapy. The objective is to offer a consolidated resource for laboratories aiming to develop, validate, or cross-validate Olaparib assays, ensuring data reliability and consistency across different sites. The information presented is collated from various single-laboratory validation studies, providing a basis for understanding the expected performance of these assays.
Comparative Performance of Olaparib Assays
The following tables summarize the quantitative performance of different validated assays for Olaparib in human plasma. While a direct inter-laboratory comparison study is not publicly available, this side-by-side analysis of published single-laboratory validations offers valuable insights into the expected performance characteristics of these methods.
Table 1: Assay Performance Characteristics
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (UPLC-MS/MS) | Method 4 (HPLC-UV) |
| Linearity Range (ng/mL) | 3 - 600[1] | 10 - 5000[2] | 100 - 20,000[3] | 100 - 10,000[4] |
| Correlation Coefficient (r²) | >0.99[1] | ≥0.9994[2] | 0.9993[3] | 0.9998[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3[1] | 10[2] | 100[3] | 100[4] |
| Intra-day Precision (%CV) | ≤ 2%[1] | Not Reported | <9.09%[3] | 1.79 - 4.13%[4] |
| Inter-day Precision (%CV) | ≤ 2%[1] | Not Reported | <9.09%[3] | 1.37 - 3.55%[4] |
| Intra-day Accuracy (% Nominal) | 95 - 98.4%[1] | Not Reported | 89.23 - 111.08%[3] | -6.07 to 3.26% (as % difference from nominal)[4] |
| Inter-day Accuracy (% Nominal) | 95 - 98.4%[1] | Not Reported | 89.23 - 111.08%[3] | -6.07 to 3.26% (as % difference from nominal)[4] |
| Extraction Recovery (%) | 96.15 - 98.34%[1] | Not Reported | 98%[3] | >91.06%[4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the successful implementation and cross-validation of an assay. Below are summaries of the key steps from the compared methods.
Method 1: LC-MS/MS
-
Sample Preparation: Liquid-liquid extraction.[1]
-
Chromatography: Waters Symmetry Shield C18 column (4.6 mm x 50 mm) with a mobile phase of Acetonitrile: Ammonium bicarbonate (pH 4.2) (70:30 v/v).[1]
-
Mass Spectrometry: Positive ion mode. The MRM transition for Olaparib was m/z 435.22 → 322.700.[1]
-
Internal Standard: Telmisartan, with an MRM transition of m/z 515.200 → 380.3.[1]
Method 2: LC-MS/MS
-
Sample Preparation: Liquid-liquid extraction.[2]
-
Chromatography: C18 column with gradient elution.[2]
-
Mass Spectrometry: Triple quadrupole mass spectrometry in positive ion mode.[2]
-
Internal Standard: Deuterated Olaparib.[2]
Method 3: UPLC-MS/MS
-
Sample Preparation: Protein precipitation with acetonitrile.[3]
-
Chromatography: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[3]
-
Mass Spectrometry: Not specified in detail in the provided information.
-
Internal Standard: Not specified in detail in the provided information.
Method 4: HPLC-UV
-
Sample Preparation: Not specified in detail in the provided information.
-
Chromatography: Octadecylsilyl column with a mobile phase of 0.5% KH2PO4 (pH 4.5) and acetonitrile (71:29, v/v) at a flow rate of 0.8 mL/min.[4]
-
Detection: UV detection.[4]
-
Internal Standard: Imatinib.[4]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories. This process is essential to ensure that the assay is robust and provides equivalent results regardless of the testing site.
References
A Comparative Guide to the Accurate and Precise Quantification of Olaparib Using Olaparib-d5
For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the analytical performance of Olaparib quantification using its deuterated stable isotope, Olaparib-d5, against alternative methods employing non-isotopic internal standards. The data presented underscores the superior accuracy and precision achievable with the isotope-labeled standard in bioanalytical applications.
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant efficacy in the treatment of various cancers. Accurate determination of Olaparib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The gold standard for quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. This guide presents a comparative analysis of LC-MS/MS methods utilizing this compound versus those employing alternative internal standards, namely Telmisartan and Erlotinib.
Comparative Analysis of Quantitative Performance
The selection of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. A stable isotope-labeled internal standard is considered ideal as its physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction and ionization.
The following tables summarize the validation parameters for Olaparib quantification using this compound (or its closely related deuterated forms like -d8) and two alternative, structurally unrelated internal standards.
Table 1: Performance of Olaparib Quantification using a Deuterated Internal Standard (this compound/d8)
| Validation Parameter | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Intra-day | Human Plasma | 10 | 10 - 5000 | Within ±7.6% of nominal | ≤9.3% at LLOQ, ≤5.7% at other levels | |
| Inter-day | Human Plasma | 10 | 10 - 5000 | Within ±7.6% of nominal | ≤9.3% at LLOQ, ≤5.7% at other levels | |
| Intra-day | Various (cells, plasma, urine, tissue) | 0.1 - 10 | 0.1 - 500 | 4.8% to 11.1% | 2.7% to 8.7% | [1] |
| Inter-day | Various (cells, plasma, urine, tissue) | 0.1 - 10 | 0.1 - 500 | 6.9% to 13.4% | 4.7% to 9.8% | [1] |
Table 2: Performance of Olaparib Quantification using Alternative Internal Standards
| Internal Standard | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Telmisartan | Rat Plasma | 1 | 1 - 1000 | 98.00% to 106.38% | <7.55% | |
| Telmisartan | Human Plasma | 3 | 3 - 600 | 95% to 98.4% of nominal | ≤ 2% | |
| Erlotinib | Cancer Cells | 200 | 200 - 2000 | Satisfactory | Satisfactory | [2] |
The data clearly indicates that while methods using alternative internal standards can achieve acceptable levels of accuracy and precision, the use of a deuterated internal standard like this compound consistently provides excellent performance across various biological matrices, often with lower limits of quantification. The near-identical chemical behavior of the analyte and the SIL-IS minimizes variability, leading to highly reliable data.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for Olaparib quantification using both deuterated and alternative internal standards.
Method 1: Olaparib Quantification with Olaparib-d8 in Human Plasma
-
Sample Preparation: A liquid-liquid extraction is performed. To 100 µL of plasma, the internal standard solution (Olaparib-d8) is added. The extraction is carried out using an organic solvent. The resulting mixture is vortexed and centrifuged. The supernatant is then dried and reconstituted in the mobile phase for injection.
-
Chromatographic Separation: Separation is achieved on a C18 column with gradient elution.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in the positive ion mode. Specific multiple reaction monitoring (MRM) transitions for Olaparib and Olaparib-d8 are used for quantification.
Method 2: Olaparib Quantification with Telmisartan in Rat Plasma
-
Sample Preparation: Protein precipitation is employed. To 50 µL of plasma, 10 µL of Telmisartan working solution is added, followed by 200 µL of a precipitant (e.g., acetonitrile/methanol mixture). The mixture is vortexed and centrifuged. An aliquot of the supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Separation: Chromatographic separation is performed on a C18 column using a gradient mobile phase of acetonitrile and 5mM ammonium acetate in water.
-
Mass Spectrometric Detection: Detection is carried out using a mass spectrometer in positive ion mode, monitoring the specific MRM transitions for Olaparib and Telmisartan.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Olaparib using a deuterated internal standard.
Caption: Workflow for Olaparib quantification using this compound.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the quantification of Olaparib in biological matrices. The presented data demonstrates that this approach yields superior accuracy and precision compared to methods using alternative, non-isotopic internal standards. The near-identical physicochemical properties of Olaparib and this compound ensure that they behave similarly throughout the analytical process, effectively correcting for matrix effects and variations in sample preparation and instrument response. This leads to more reliable and robust data, which is essential for informed decision-making in research and drug development. While methods with alternative internal standards can be validated, the use of a deuterated analog provides a higher level of confidence in the quantitative results.
References
A Comparative Guide to Olaparib Bioanalysis: Evaluating Linearity and Sensitivity with Olaparib-d5 Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the PARP inhibitor Olaparib, with a focus on the linearity and sensitivity of assays utilizing a deuterated internal standard, Olaparib-d5. The data presented herein is compiled from various validated LC-MS/MS methods to aid in the selection of the most appropriate analytical technique for pharmacokinetic and other quantitative studies.
The use of a stable isotope-labeled internal standard, such as this compound or Olaparib-d8, is a widely accepted strategy in mass spectrometry-based bioanalysis to compensate for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the assay. This guide will delve into the performance characteristics of such methods and compare them with alternative analytical approaches.
Performance Characteristics of Olaparib Assays
The following table summarizes the linearity and sensitivity data from various published methods for Olaparib quantification. The primary focus is on LC-MS/MS methods using a deuterated internal standard, alongside comparative data from other analytical techniques for a comprehensive overview.
| Analytical Method | Internal Standard | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Olaparib-d8 | Human Plasma | 0.5 - 50,000 | 0.5 | >0.99 | [1] |
| LC-MS/MS | Deuterated Isotope | Human Plasma | 10 - 5,000 | 10 | ≥0.9994 | [2][3] |
| LC-MS/MS | Olaparib-d8 | Cells (cytoplasm) | 0.1 - 10 | <0.48 | >0.996 | [4] |
| LC-MS/MS | Olaparib-d8 | Tissues (kidney, liver) | 10 - 500 | 1.54 - 2.87 | >0.996 | [4] |
| LC-MS/MS | Telmisartan | Human Plasma | 3 - 600 | 3 | 0.998 | [5] |
| HPLC-UV | Imatinib | Human Plasma | 100 - 10,000 | 100 | 0.9998 | [3] |
| HPLC-UV | Not specified | Cancer Cells | 200 - 2,000 | 200 | Not specified | [6] |
Comparative Analysis
The data clearly demonstrates the superior sensitivity of LC-MS/MS methods, particularly those employing a deuterated internal standard, when compared to HPLC-UV methods. The Lower Limit of Quantification (LLOQ) for LC-MS/MS assays can be as low as 0.5 ng/mL in human plasma, and even lower in cellular matrices.[1][4] In contrast, HPLC-UV methods typically have LLOQs in the range of 100-200 ng/mL.[3][6]
The use of a deuterated internal standard like this compound (or Olaparib-d8) is advantageous as its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and ionization, which leads to more accurate and precise quantification. While other non-isotopic internal standards like Telmisartan can be used, a deuterated standard is generally considered the gold standard for LC-MS/MS bioanalysis.[5]
The choice of analytical method will ultimately depend on the specific requirements of the study. For early-stage drug discovery or studies requiring high sensitivity to characterize the terminal elimination phase of the drug, an LC-MS/MS method with a deuterated internal standard is the preferred choice. For routine therapeutic drug monitoring where higher concentrations are expected, a validated HPLC-UV method might be a cost-effective alternative.
Experimental Workflow and Protocols
A typical bioanalytical workflow for the quantification of Olaparib in a biological matrix using LC-MS/MS with this compound as an internal standard is depicted below.
Below is a representative, detailed experimental protocol synthesized from various validated methods for the quantification of Olaparib in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Olaparib and the internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Olaparib: The precursor ion is typically m/z 435.2, and common product ions are m/z 367.0 or m/z 100.0.
-
This compound: The precursor ion will be higher by 5 Da (e.g., m/z 440.2), and the product ion will be monitored accordingly. The exact m/z values should be optimized for the specific instrument used.
-
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, source temperature, and collision energy should be optimized to achieve the best signal intensity for both Olaparib and this compound.
-
Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Olaparib to this compound against the nominal concentration of the calibration standards.
-
A weighted linear regression (e.g., 1/x or 1/x²) is typically used to fit the data.
-
The concentration of Olaparib in the quality control and unknown samples is then calculated from the regression equation of the calibration curve.
This guide provides a foundational understanding of the linearity and sensitivity of Olaparib assays utilizing this compound. For the development and validation of a specific bioanalytical method, it is crucial to adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS [mdpi.com]
- 5. ashdin.com [ashdin.com]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Stability of Olaparib in Biological Matrices: A Comparative Guide Using Olaparib-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in biological matrices is a critical aspect of bioanalytical method validation. This guide provides a comparative assessment of the stability of Olaparib, a PARP inhibitor, in various biological matrices, with a focus on the use of its deuterated stable isotope, Olaparib-d5, as an internal standard. The data presented is compiled from various studies and offers insights into optimal storage and handling conditions.
The stability of Olaparib has been evaluated under different conditions to mimic sample handling and storage in a laboratory setting. These evaluations are crucial for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies. The use of a stable isotope-labeled internal standard, such as this compound or its close analog Olaparib-d8, is a widely accepted practice to correct for potential analyte loss during sample processing and analysis.
Comparative Stability Data
The following tables summarize the stability of Olaparib in human plasma under various storage and handling conditions. The data is derived from studies that utilized a deuterated internal standard, providing a reliable reference for comparison.
| Stability Condition | Duration | Analyte Concentration Variation | Internal Standard Stability | Reference |
| Freeze-Thaw Stability | 3 cycles | Within ±15% of nominal | Stable | [1][2] |
| 6 cycles | Accuracy: 93-106%, CV ≤ 7% | Stable | [3] | |
| Short-Term Stability (Room Temperature) | 24 hours (in whole blood) | Stable | Stable | [2] |
| 5 hours (in plasma) | Accuracy: 93-106%, CV ≤ 7% | Stable | [3] | |
| Long-Term Stability | 19 months at -80°C | Stable | Stable | [2] |
| 194 days at -80°C | Accuracy: 93-106%, CV ≤ 7% | Stable | [3] | |
| 30 days at -70°C | 85% - 115% of nominal | Stable | [4] | |
| Post-Preparative Stability (Autosampler) | 24 hours at 4°C | Stable | Stable | [2] |
| 5 days at 15°C | Accuracy: 93-106%, CV ≤ 7% | Stable | [3] |
Performance of this compound (and its Analogs) vs. Other Internal Standards
While deuterated internal standards like this compound are considered the gold standard due to their similar physicochemical properties to the analyte, other compounds have also been used. The choice of internal standard can impact the accuracy and precision of the bioanalytical method.
| Internal Standard | Analyte Recovery | Precision (%CV) | Notes | Reference |
| Olaparib-d8 | Not explicitly stated, but method showed high accuracy and precision | Intra-assay: ≤5.7%, Inter-assay: ≤9.3% | Co-elutes closely with Olaparib, providing excellent correction for matrix effects and extraction variability. Mass transitions are distinct from the analyte.[1][2] | [1][2] |
| Telmisartan | Olaparib: 95.96%, Telmisartan: 94.07% | < 7.55% | A different chemical entity, may not perfectly mimic Olaparib's behavior in all matrices. Retention time is different from Olaparib.[4] | [4] |
| Imatinib | >91.06% | Intra-day: 1.79-4.13%, Inter-day: 1.37-3.55% | Another small molecule inhibitor used as an internal standard. Chromatographic separation is crucial to avoid interference.[1] | [1] |
Experimental Protocols
The following section details a typical experimental workflow for the stability assessment of Olaparib in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
Spike plasma samples with Olaparib at different quality control (QC) concentrations (low, medium, and high).
-
Add the internal standard solution (this compound or Olaparib-d8) to all samples, calibrators, and QCs.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix the samples to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column is commonly used for separation.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[4][5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
Visualizing the Workflow
The following diagrams illustrate the key processes in the stability assessment of Olaparib.
Caption: Experimental workflow for Olaparib stability assessment.
Caption: Logical flow of a typical stability assessment study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ashdin.com [ashdin.com]
- 5. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-day and Intra-day Validation for Olaparib Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the reliability and accuracy of data. This guide provides a comparative overview of inter-day and intra-day validation for the analysis of Olaparib, a PARP inhibitor used in cancer therapy. We will delve into established methodologies, present comparative data from various studies, and offer a detailed experimental protocol.
Understanding Inter-day and Intra-day Validation
Intra-day precision , also known as within-run precision, assesses the consistency of results within the same day and under the same operating conditions. It provides a measure of the method's repeatability. In contrast, inter-day precision , or between-run precision, evaluates the reproducibility of the method across different days, often involving different analysts and equipment. This helps to understand the method's robustness under varied conditions.
Comparative Performance of Analytical Methods for Olaparib
The quantification of Olaparib in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity and the complexity of the sample matrix. Below is a summary of reported performance data for intra-day and inter-day validation from various studies.
| Analytical Method | Matrix | Concentration Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| HPLC-UV | Human Plasma | 0.10-10.0 μg/mL | 1.79 - 4.13 | 1.37 - 3.55 | -6.07 to 3.26 | -6.07 to 3.26 | [1][2] |
| HPLC-UV | Cancer Cells | 200-2000 ng/mL | <15 | <15 | Satisfactory | Satisfactory | [3][4] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 80-120 µg/mL | 0.06 - 0.43 | 0.05 - 0.98 | Not Reported | Not Reported | [5][6] |
| LC-MS/MS | Human Plasma | 10-5000 ng/mL | ≤9.3 | ≤9.3 | ±7.6 | ±7.6 | [2] |
| LC-MS/MS | Human Plasma, Urine, Cell Lysates | 0.1-500 ng/mL | 2.7 - 8.7 | 4.7 - 9.8 | 4.8 to 11.1 | 6.9 to 13.4 | [7] |
| UPLC-MS/MS | Human Plasma | 100-20,000 ng/mL | <9.09 | <9.09 | 89.23-111.08 | 89.23-111.08 | [1][3] |
| LC-MS/MS | Human Plasma | 3-600 ng/mL | ≤ 2 | ≤ 2 | 95 - 98.4 | 95 - 98.4 | [8] |
| LC-MS/MS | Human Plasma | 25-5000 ng/mL | <15 | <15 | 93.12 - 110.71 | 93.12 - 110.71 | [9] |
CV: Coefficient of Variation
Alternative Methodologies
While chromatographic methods are the gold standard, other techniques have been explored for Olaparib analysis. A fluorescence-based platform utilizing the native fluorescence of Olaparib has been developed, offering a label-free and sensitive alternative.[10] This method, available in both microwell and HPLC-fluorescence detection formats, has shown promising results with high accuracy and precision (RSD ≤2.89%).[10]
Experimental Protocol for Inter-day and Intra-day Validation
The following protocol outlines a general procedure for conducting inter-day and intra-day validation for Olaparib analysis, based on common practices and regulatory guidelines from bodies like the FDA and EMA.[2][3][4][11]
Preparation of Standards and Quality Control Samples
-
Stock Solution: Prepare a primary stock solution of Olaparib in a suitable solvent (e.g., DMSO, methanol).[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve covering the expected concentration range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution to ensure independence from the calibration standards.
Intra-day Validation
-
Analyze a set of calibration standards and at least five replicates of each QC level (low, medium, high) on the same day.
-
Calculate the concentration of Olaparib in each QC sample using the calibration curve.
-
Determine the precision (%CV) and accuracy (% bias) for each QC level.
Inter-day Validation
-
Repeat the analysis of a set of calibration standards and at least five replicates of each QC level on at least three different days.
-
Calculate the concentration, precision, and accuracy for each QC level for each day.
-
Calculate the overall inter-day precision and accuracy by combining the data from all days.
The acceptance criteria for precision are typically a %CV of ≤15% (or ≤20% for the lower limit of quantification, LLOQ), and for accuracy, the mean concentration should be within ±15% (or ±20% for LLOQ) of the nominal concentration.[2][7]
Visualizing the Validation Workflow
To better illustrate the logical flow of the validation process, the following diagram outlines the key steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashdin.com [ashdin.com]
- 9. Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Researcher's Guide to Olaparib Quantification Across Diverse Biological Matrices
A comprehensive comparison of analytical methodologies for the precise measurement of the PARP inhibitor Olaparib in various biological samples, tailored for researchers, scientists, and drug development professionals.
This guide provides a detailed overview and objective comparison of various analytical methods for the quantification of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in a range of biological matrices. Accurate determination of Olaparib concentrations is critical for pharmacokinetic studies, therapeutic drug monitoring, and advancing our understanding of its distribution and efficacy. This document summarizes key performance data, presents detailed experimental protocols for prominent analytical techniques, and visualizes experimental workflows to aid in method selection and implementation.
Comparative Analysis of Olaparib Quantification Methods
The quantification of Olaparib in biological samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
Performance Characteristics in Human Plasma
Human plasma is the most common matrix for pharmacokinetic assessment of Olaparib. Both LC-MS/MS and HPLC-UV methods have been successfully developed and validated for this purpose.
| Parameter | LC-MS/MS Method 1[1][2] | LC-MS/MS Method 2[3] | LC-MS/MS Method 3[4] | HPLC-UV Method[5] |
| Linearity Range (ng/mL) | 10 - 5000 | 0.5 - 50,000 | 140 - 7000 | 100 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 0.5 | 140 | 100 |
| Intra-assay Precision (% CV) | ≤ 5.7% | < 11% | Not Reported | < 15% |
| Inter-assay Precision (% CV) | ≤ 9.3% | < 11% | Not Reported | < 15% |
| Accuracy (% Deviation) | ± 7.6% | < 9% | Not Reported | < 15% |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
Performance Characteristics in Other Biological Matrices
The analysis of Olaparib has been extended to other matrices to provide deeper insights into its physiological distribution and target engagement.
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Key Findings |
| Dried Blood Spot (DBS) | LC-MS/MS[4] | 140 - 7000 | 140 | Strong correlation with plasma concentrations, offering a minimally invasive alternative for sample collection. |
| Intracellular (Cancer Cells) | HPLC-UV[6][7] | 200 - 2000 | 200 | Enables the study of drug uptake and concentration at the site of action. |
| Kidney and Liver Tissue | LC-MS/MS[8][9][10] | 10 - 500 | 1.54 (Liver), 2.87 (Kidney) | Provides data on drug distribution and potential for accumulation in key metabolic organs. |
| Tumor Tissue | Mass Spectrometry Imaging (MSI)[2][11][12][13] | Method validated for quantitative imaging | Not explicitly defined as a single value | Allows for visualization of spatial drug distribution within the tumor microenvironment. |
| Urine | LC-MS/MS[8][9][10][14] | 0.5 - 100 | < 0.48 | Useful for assessing excretion pathways of the drug. |
| Cell Culture Medium & Cytoplasm | LC-MS/MS[8][9][10][14] | 0.1 - 10 | < 0.48 | Allows for monitoring of drug concentration in in vitro experimental systems. |
| Cell Nuclei | LC-MS/MS[8][9][10][14] | 0.5 - 10 | < 0.48 | Crucial for understanding target engagement with PARP enzymes within the nucleus. |
Experimental Protocols
Detailed methodologies for the most frequently employed analytical techniques are provided below.
LC-MS/MS Quantification of Olaparib in Human Plasma
This protocol is a synthesis of commonly reported methods for the highly sensitive and selective quantification of Olaparib in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated Olaparib).
-
Perform liquid-liquid extraction by adding 1 mL of an appropriate organic solvent (e.g., ethyl acetate)[3].
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm)[3].
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity.
-
MRM Transitions:
HPLC-UV Quantification of Olaparib in Human Plasma
This protocol outlines a robust and cost-effective method for Olaparib quantification in plasma, suitable for laboratories without access to mass spectrometry.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of plasma (e.g., 200 µL), add an internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., methyl-t-butyl ether)[5].
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in the mobile phase.
2. High-Performance Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., YMC C18, 250 × 4.6 mm, 5 µm)[5].
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and 0.1% orthophosphoric acid (e.g., 60:40, v/v)[5].
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min.
-
Detection Wavelength: UV detection is typically performed at 220 nm or 254 nm[5][6].
-
Injection Volume: 20 µL.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for Olaparib quantification.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Navigating the Regulatory Maze: A Comparative Guide to Bioanalytical Method Validation Guidelines from the FDA and EMA
For researchers, scientists, and professionals in drug development, ensuring compliance with regulatory standards for bioanalytical method validation is paramount. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have historically been the two primary regulatory bodies setting these standards. However, a significant shift towards global harmonization has led to the adoption of the International Council for Harmonisation (ICH) M10 guideline, which is now the cornerstone for bioanalytical method validation.
This guide provides a detailed comparison of the regulatory landscapes, focusing on the current FDA guidance and the EMA's adoption of the ICH M10 guideline. We will delve into the key validation parameters, present quantitative acceptance criteria in clear, comparative tables, and provide detailed experimental protocols. Additionally, visual workflows and logical relationships are illustrated using diagrams to facilitate a deeper understanding of the processes.
The Move Towards Harmonization: ICH M10
The ICH M10 guideline on bioanalytical method validation has been developed to harmonize the scientific and technical requirements for bioanalytical method validation for chemical and biological drug quantification.[1][2] This initiative aims to streamline drug development by eliminating the need to conduct studies according to different regional guidelines. The EMA has fully adopted the ICH M10 guideline, superseding its previous guidance.[3] While the FDA has its own guidance document issued in 2018, it was heavily involved in the development of ICH M10 and there is a significant degree of alignment.[4] For the purpose of this guide, the comparison will be drawn between the principles outlined in the FDA's 2018 guidance and the harmonized ICH M10 guideline, which represents the EMA's current stance.
Core Principles of Bioanalytical Method Validation
The fundamental objective of bioanalytical method validation is to demonstrate that a particular analytical method is suitable for its intended purpose.[1][2] This involves a series of experiments to establish the performance characteristics of the method. The key parameters evaluated during validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Quantitative Comparison of Key Validation Parameters
The following tables summarize the acceptance criteria for the key bioanalytical method validation parameters as per the FDA (2018) guidance and the ICH M10 (and thus EMA) guideline.
Table 1: Acceptance Criteria for Chromatographic Assays
| Validation Parameter | FDA (2018) | ICH M10 / EMA |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV/RSD) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) | Response in blank samples should be ≤20% of the LLOQ and ≤5% for the IS |
| Matrix Effect (CV) | ≤15% | ≤15% |
| Stability (Deviation) | Within ±15% of the nominal concentration | Within ±15% of the nominal concentration |
| Carry-over | Response in a blank sample following a high concentration sample should not be >20% of the LLOQ and 5% for the IS | Response in a blank sample following the ULOQ should not be >20% of the LLOQ and 5% for the IS |
Table 2: Acceptance Criteria for Ligand Binding Assays
| Validation Parameter | FDA (2018) | ICH M10 / EMA |
| Accuracy | Within ±20% of the nominal concentration (±25% at LLOQ and ULOQ) | Within ±20% of the nominal concentration (±25% at LLOQ and ULOQ) |
| Precision (CV/RSD) | ≤20% (≤25% at LLOQ and ULOQ) | ≤20% (≤25% at LLOQ and ULOQ) |
| Selectivity | Response in blank samples should be significantly different from the LLOQ | Response in blank samples should be below the LLOQ |
| Specificity | Ability to detect the analyte in the presence of related substances | No significant cross-reactivity with structurally related substances |
| Stability (Deviation) | Within ±20% of the nominal concentration | Within ±20% of the nominal concentration |
Experimental Protocols
Below are detailed methodologies for key validation experiments.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the measurements.
Protocol:
-
Prepare at least three batches of Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Each batch should be prepared on a different day.
-
Analyze each batch against a freshly prepared calibration curve.
-
For chromatographic assays, a minimum of five replicates per QC level should be analyzed in each batch. For ligand binding assays, a minimum of two replicates per QC level in at least six independent runs is recommended.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV) for each QC level within each batch (intra-batch) and across all batches (inter-batch).
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Use QC samples at low and high concentrations.
-
Freeze-Thaw Stability: Analyze the QC samples after subjecting them to at least three freeze-thaw cycles. In each cycle, samples are frozen for at least 12 hours and then thawed at room temperature.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after keeping them at room temperature for a period that simulates the sample handling time in the laboratory.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points (e.g., 1, 3, 6, 12 months).
-
Stock Solution Stability: Evaluate the stability of the analyte stock solutions at room temperature and under refrigeration.
-
The mean concentration of the stability samples should be compared to the mean concentration of freshly prepared QC samples.
Matrix Effect
Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.
Protocol (for LC-MS/MS):
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (no matrix).
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Blank matrix spiked with analyte and IS, then extracted.
-
-
Analyze at least six different lots of the biological matrix.
-
Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).
-
The CV of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.
Visualization of Workflows
The following diagrams illustrate the logical flow of the bioanalytical method validation process and a typical experimental workflow for determining accuracy and precision.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
